3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
Description
Properties
IUPAC Name |
3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROJWOXFEZYMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70227909 | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7712-28-9 | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007712289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-quinoxalinepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid (CAS 7712-28-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, with CAS number 7712-28-9, is a member of the quinoxaline family of heterocyclic compounds.[1][2] The quinoxaline scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its versatile chemical nature.[1][2] Quinoxaline derivatives have demonstrated a wide range of pharmacological properties, including antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory activities.[1][3] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound, along with detailed experimental protocols relevant to its study.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 7712-28-9 | [1][4] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| IUPAC Name | 3-(3-oxo-3,4-dihydro-2-quinoxalinyl)propanoic acid | [1] |
| Melting Point | 262-262.5 °C | [1] |
| Appearance | Solid | |
| InChI Key | HROJWOXFEZYMGL-UHFFFAOYSA-N | [2] |
Synthesis and Characterization
The synthesis of this compound can be achieved through multiple routes. A common strategy involves the hydrolysis of its corresponding ethyl ester, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.[2]
Synthesis Workflow
References
Technical Guide: Physicochemical Properties and Biological Evaluation of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, a member of the quinoxaline family, is a heterocyclic compound of significant interest in medicinal and organic chemistry. Quinoxaline derivatives are known for their diverse biological activities, and this guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and potential biological applications of this specific molecule. The information herein is intended to support further research and development efforts.
Core Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented below. It should be noted that while some properties have been experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [Experimental][1] |
| Molecular Weight | 218.21 g/mol | [Experimental][1] |
| Melting Point | 262-262.5 °C | [Experimental][1] |
| Boiling Point | 473.9 ± 45.0 °C | [Predicted] |
| pKa (acidic) | 3.95 ± 0.10 (Carboxylic Acid) | [Predicted] |
| pKa (basic) | -0.89 ± 0.40 (Amide Nitrogen) | [Predicted] |
| LogP | 0.94 ± 0.35 | [Predicted] |
| Solubility | Limited experimental data available. Expected to be soluble in organic polar solvents like DMSO and DMF, with lower solubility in water and non-polar solvents.[1] |
Experimental Protocols
Synthesis of this compound
Two primary synthetic routes have been reported for the preparation of the title compound.
Method 1: Hydrolysis of Ethyl Ester Intermediate [1]
This method involves the hydrolysis of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.
-
Step 1: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate: A suspension of o-phenylenediamine in a suitable solvent is reacted with diethyl 2-acetylglutarate under reflux.
-
Step 2: Hydrolysis: The resulting ethyl ester is then subjected to hydrolysis under acidic or basic conditions to yield the final carboxylic acid product.
Method 2: Nucleophilic Substitution [1]
This approach involves the reaction of a halo-substituted quinoxalinone with a propionate salt.
-
Reactants: 2-chloro-3-oxo-3,4-dihydroquinoxaline and sodium propionate.
-
Solvent: Dimethylformamide (DMF).
-
Conditions: The reaction mixture is heated at 80–100°C for 12–24 hours.
-
Work-up: Standard aqueous work-up and purification by recrystallization or chromatography.
Antimicrobial Activity Screening: Broth Microdilution Method[2][3]
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Materials:
-
This compound stock solution (typically in DMSO).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Microbial inoculum standardized to 0.5 McFarland turbidity.
-
-
Procedure:
-
Perform serial two-fold dilutions of the compound stock solution in the growth medium across the wells of the microtiter plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include positive (microbe only) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
-
Potential Biological Activities and Signaling Pathways
While specific biological data for this compound is limited, the broader class of quinoxaline derivatives is known to exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects.[1]
Potential Antimicrobial Mechanism
Some quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, can act as bioreductive agents, generating reactive oxygen species (ROS) under hypoxic conditions, leading to DNA damage and bacterial cell death.[2] Other quinoxalines may inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[2]
Caption: Potential antimicrobial mechanism of action.
Hypothetical Anti-inflammatory Signaling Pathway
Quinoxaline derivatives have been reported to possess anti-inflammatory properties.[1] A possible mechanism could involve the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB pathway, which would lead to a reduction in the production of inflammatory mediators.
Caption: Hypothetical anti-inflammatory signaling pathway.
Conclusion
This compound presents a scaffold with potential for the development of new therapeutic agents, particularly in the areas of infectious and inflammatory diseases. This technical guide summarizes the current knowledge of its physical properties and provides foundational experimental protocols. Further research is warranted to fully elucidate its biological activity, mechanism of action, and to obtain experimental data for its currently predicted physicochemical properties.
References
An In-depth Technical Guide to 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
This technical guide provides a comprehensive overview of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, a quinoxaline derivative of significant interest in medicinal and organic chemistry.[1] This document is intended for researchers, scientists, and professionals involved in drug development and chemical research, offering detailed information on its chemical identity, properties, synthesis, and biological activities.
Chemical Identity and Properties
This compound is a solid compound featuring a quinoxaline core, which is a key structural motif known for a wide range of biological activities.[1] The presence of the propionic acid side chain and the oxo group on the quinoxaline ring system are critical to its chemical reactivity and biological function.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 7712-28-9 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][3][4] |
| InChI | InChI=1S/C11H10N2O3/c14-10(15)6-5-9-11(16)13-8-4-2-1-3-7(8)12-9/h1-4H,5-6H2,(H,13,16)(H,14,15) | [1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 218.21 g/mol | [1] |
| Melting Point | 262-262.5 °C | [1] |
| Physical State | Solid | [1] |
Chemical Structure
The molecular structure of this compound is characterized by a bicyclic quinoxaline ring system, with a propionic acid moiety attached at the 2-position and an oxo group at the 3-position.
Caption: Chemical structure of this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through various synthetic routes. A common method involves the hydrolysis of its corresponding ester, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.[1][5]
Synthesis Workflow
The synthesis typically follows a two-step process starting from o-phenylenediamine and a suitable keto-ester, followed by the introduction of the propionate side chain and subsequent hydrolysis.
Caption: General synthesis workflow for the target compound.
Experimental Protocol: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate and subsequent hydrolysis
Materials:
-
3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
-
Absolute ethanol
-
3N Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate solution
Procedure for Esterification: [5]
-
Suspend 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 ml).
-
Add 3N H₂SO₄ (10 ml) to the suspension.
-
Reflux the reaction mixture for four hours.
-
Concentrate the solution under reduced pressure.
-
Neutralize with sodium bicarbonate solution to dissolve any unreacted acid.
-
Filter the precipitates under reduced pressure and wash with excess water.
-
Recrystallize the resulting ester from absolute ethanol to yield colorless needles of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.
Procedure for Hydrolysis: [1]
-
The ethyl ester intermediate is subjected to hydrolysis under either basic or acidic conditions to yield the final product, this compound.
Characterization: The structure and purity of the synthesized compound are typically confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.[1]
-
High-Performance Liquid Chromatography (HPLC): For purity assessment.[1]
Biological Activity and Potential Applications
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[1][6][7] While specific studies on the biological activity of this compound are limited in the provided search results, the quinoxaline scaffold is known to exhibit the following properties:
-
Antimicrobial and Antifungal Activity: Many quinoxaline derivatives have shown potent activity against various strains of bacteria and fungi.[1][6][7]
-
Anticancer Activity: Certain quinoxaline-based compounds have been identified as cytotoxic agents with potential antitumor properties.[1][8] For instance, derivatives of 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoic acid have demonstrated significant reductions in the viability of colorectal cancer (HCT-116) cells.[8]
-
Enzyme Inhibition: The quinoxaline structure has been explored for its potential to inhibit various enzymes, highlighting its value in pharmacological research.[1]
The diverse biological profile of the quinoxaline family suggests that this compound could be a valuable lead compound for the development of new therapeutic agents.[1]
Conclusion
This compound is a quinoxaline derivative with a well-defined chemical structure and established synthetic pathways. Its core quinoxaline scaffold is associated with a wide range of biological activities, making it a compound of interest for further investigation in drug discovery and development. This guide provides a foundational understanding of its chemical and physical properties, synthesis, and potential biological relevance, serving as a valuable resource for the scientific community. Further research is warranted to fully elucidate the specific biological targets and mechanisms of action of this compound.
References
- 1. This compound|CAS 7712-28-9 [benchchem.com]
- 2. This compound | 7712-28-9 [chemicalbook.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Physicochemical and Biological Profile of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
For Immediate Release: This technical guide provides an in-depth analysis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, a quinoxaline derivative of significant interest to the scientific community. This document outlines its core physicochemical properties, available research on its biological activities, and relevant experimental protocols for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
This compound, identified by CAS Number 7712-28-9, is a heterocyclic compound featuring a quinoxaline scaffold. This structural motif is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.
The fundamental molecular characteristics of this compound are summarized below:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1][2] |
| Molecular Weight | 218.21 g/mol | [1] |
| IUPAC Name | 3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid | [1] |
| Physical State | Solid | [1] |
| Melting Point | 262-262.5 °C | [1] |
| CAS Number | 7712-28-9 | [1][3] |
Biological Significance and Research Applications
Quinoxaline derivatives are a well-established class of compounds extensively investigated for their therapeutic potential. Research indicates that this family of molecules exhibits a wide range of biological activities, including antimicrobial, antifungal, antitubercular, anti-inflammatory, and analgesic properties.[1] Furthermore, specific derivatives have demonstrated cytotoxic effects against tumor cells and have been explored as enzyme inhibitors, underscoring their importance in pharmacological research.[1]
While specific experimental data and signaling pathways for this compound are not detailed in the provided search results, the general workflow for investigating a novel compound of this class would follow a standardized path in a drug discovery and development context.
Conceptual Experimental Workflow
The following diagram illustrates a typical workflow for the initial characterization and screening of a novel chemical entity like this compound.
Detailed Experimental Protocols
While specific protocols for this exact molecule are not available, this section provides generalized methodologies common in the study of quinoxaline derivatives.
General Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
General Protocol: Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a positive control inhibitor.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the product formation. This can be done using various methods, such as luminescence-based ATP detection (e.g., Kinase-Glo®) or by detecting the phosphorylated substrate using specific antibodies (e.g., ELISA).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.
Disclaimer: This document is intended for research use only and is not for diagnostic or therapeutic applications. The compound this compound should be handled with care, as it may be harmful by inhalation, in contact with skin, or if swallowed.[1]
References
The Diverse Biological Activities of Quinoxaline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the multifaceted biological activities of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in the field of drug discovery and development.
Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including kinase inhibition and topoisomerase inhibition.
Quantitative Data: Anticancer Activity
The cytotoxic effects of various quinoxaline derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies. A lower IC50 value indicates greater potency.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| Series 1 | |||
| Compound 4m[1][2] | A549 (Lung) | 9.32 ± 1.56 | Apoptosis induction |
| Compound 4b[1][2] | A549 (Lung) | 11.98 ± 2.59 | Apoptosis induction |
| Series 2 [3] | |||
| Compound XVa | HCT116 (Colon) | 4.4 | Not specified |
| Compound XVa | MCF-7 (Breast) | 5.3 | Not specified |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Not specified |
| Compound VIIIc | MCF-7 (Breast) | 9 | Not specified |
| Series 3 [4] | |||
| Compound 19 | MGC-803 (Gastric) | 9 | Not specified |
| Compound 19 | HeLa (Cervical) | 12.3 | Not specified |
| Compound 19 | NCI-H460 (Lung) | 13.3 | Not specified |
| Compound 20 | T-24 (Bladder) | 8.9 | Not specified |
| Series 4 [5] | |||
| Compound 11 | Various | 1.18 - 2.86 | Not specified |
Key Mechanisms of Anticancer Action
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[6] Two important targets are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).
-
VEGFR Signaling Pathway: VEGFRs play a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoxaline derivatives can block the ATP-binding site of VEGFR, thereby inhibiting its downstream signaling cascade.
Caption: VEGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.
-
EGFR Signaling Pathway: EGFR is often overexpressed in various cancers, leading to uncontrolled cell growth. Quinoxaline-based inhibitors can compete with ATP for the kinase domain of EGFR, thus blocking downstream signaling pathways like the RAS-RAF-MEK-ERK pathway.
Caption: EGFR Signaling Pathway Inhibition by Quinoxaline Derivatives.
Topoisomerase II is an enzyme that alters the topology of DNA and is essential for DNA replication and cell division. Certain quinoxaline derivatives act as Topoisomerase II poisons, stabilizing the transient DNA-enzyme complex and leading to double-strand breaks in DNA, which ultimately triggers apoptosis in cancer cells.
Caption: Mechanism of Topoisomerase II Inhibition by Quinoxaline Derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][7][8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoxaline derivative stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline derivative in complete culture medium from the stock solution.
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of the quinoxaline derivative to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, remove the medium containing the compound.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Caption: Experimental Workflow for the MTT Assay.
Antimicrobial Activity
Quinoxaline derivatives have shown promising activity against a variety of microorganisms, including bacteria and fungi.
Quantitative Data: Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID/Reference | Microorganism | MIC (µg/mL) |
| Series 1 [9] | ||
| Compound 2d | Escherichia coli | 8 |
| Compound 3c | Escherichia coli | 8 |
| Compound 2d | Bacillus subtilis | 16 |
| Compound 3c | Bacillus subtilis | 16 |
| Compound 10 | Candida albicans | 16 |
| Compound 10 | Aspergillus flavus | 16 |
| Series 2 [5] | ||
| Compound 11 | Staphylococcus aureus | 1.95 |
| Compound 11 | Bacillus subtilis | 3.9 |
| Compound 11 | Escherichia coli | 7.81 |
| Compound 11 | Pseudomonas aeruginosa | 15.62 |
| Compound 11 | Candida albicans | 3.9 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[10][11]
Materials:
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Quinoxaline derivative stock solution
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland standard)
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
Procedure:
-
Prepare Compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the quinoxaline derivative stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a standardized inoculum of the test microorganism.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well (except the negative control wells).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity (growth).
-
The MIC is the lowest concentration of the quinoxaline derivative that completely inhibits visible growth.
-
Caption: General Workflow for Antimicrobial Screening.
Antiviral Activity
Quinoxaline derivatives have shown inhibitory effects against a range of viruses, including Herpes Simplex Virus (HSV) and Human Cytomegalovirus (HCMV).[8][12][13]
Quantitative Data: Antiviral Activity
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response.
| Compound ID/Reference | Virus | EC50 (µM) |
| Series 1 [12] | ||
| Compound 4 | Human Cytomegalovirus (HCMV) | <0.05 |
| Compound 8 | Human Cytomegalovirus (HCMV) | <0.05 |
| Ganciclovir (Control) | Human Cytomegalovirus (HCMV) | 0.059 |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.[7][14][15][16]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Complete cell culture medium
-
Quinoxaline derivative stock solution
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
Fixing solution (e.g., 4% formaldehyde)
-
6-well or 12-well plates
Procedure:
-
Cell Seeding:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
-
Compound and Virus Incubation:
-
Prepare serial dilutions of the quinoxaline derivative in serum-free medium.
-
Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C.
-
-
Infection:
-
Remove the growth medium from the cell monolayers and wash with PBS.
-
Infect the cells with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Incubate for 1 hour at 37°C to allow for virus adsorption.
-
-
Overlay:
-
Remove the inoculum.
-
Overlay the cell monolayers with the overlay medium containing the corresponding concentrations of the quinoxaline derivative.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization:
-
Fix the cells with the fixing solution.
-
Remove the overlay and stain the cell monolayer with the staining solution.
-
Gently wash the plates with water and allow them to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
-
Caption: Workflow for Antiviral Drug Screening using Plaque Reduction Assay.
Anti-inflammatory Activity
Quinoxaline derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and the reduction of pro-inflammatory cytokines.
Quantitative Data: Anti-inflammatory Activity
| Compound ID/Reference | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Series 1 [17] | |||
| Compound 11 | COX-1 | 37.96 | 61.23 |
| Compound 11 | COX-2 | 0.62 | |
| Compound 13 | COX-1 | 30.41 | 66.11 |
| Compound 13 | COX-2 | 0.46 | |
| Series 2 [18][19] | |||
| Compound 9b | COX-1 | 0.064 | Highly Selective |
| Compound 9b | COX-2 | >50 |
Experimental Protocol: COX (ovine) Inhibitor Screening Assay
This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase.
Materials:
-
Ovine COX-1 or COX-2 enzyme
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Quinoxaline derivative stock solution
-
Arachidonic acid (substrate)
-
Colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the enzyme, heme, and arachidonic acid in the reaction buffer.
-
Prepare serial dilutions of the quinoxaline derivative.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the reaction buffer, heme, and the quinoxaline derivative dilution or vehicle control.
-
Add the COX enzyme to all wells except the blank.
-
Pre-incubate the plate at room temperature for a short period (e.g., 5 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time in a microplate reader. The rate of color development is proportional to the COX activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Experimental Protocol: TNF-α and IL-6 Inhibition Assay (Cell-based ELISA)
This protocol describes a general method to measure the inhibition of TNF-α and IL-6 production in lipopolysaccharide (LPS)-stimulated macrophages.[20][21][22][23][24][25][26][27][28]
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Quinoxaline derivative stock solution
-
Human or mouse TNF-α and IL-6 ELISA kits
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the quinoxaline derivative for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 18-24 hours) to induce cytokine production.
-
-
Sample Collection:
-
After incubation, centrifuge the plate and collect the cell culture supernatants.
-
-
ELISA:
-
Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the kit. This typically involves:
-
Adding the supernatants to antibody-coated plates.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Determine the concentration of TNF-α and IL-6 in each sample from the standard curve.
-
Calculate the percentage of inhibition of cytokine production for each concentration of the quinoxaline derivative compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Conclusion
Quinoxaline derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. The data and protocols presented in this guide highlight their potential as lead structures for the development of new drugs targeting cancer, microbial and viral infections, and inflammatory diseases. The ability to readily modify the quinoxaline core allows for the fine-tuning of their pharmacological properties, offering a rich area for further research and development. This technical guide serves as a foundational resource for scientists dedicated to harnessing the therapeutic potential of this remarkable scaffold.
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. ripublication.com [ripublication.com]
- 12. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 16. benchchem.com [benchchem.com]
- 17. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for Evaluation of TNF-α Inhibition Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. krishgen.com [krishgen.com]
- 23. cdn.stemcell.com [cdn.stemcell.com]
- 24. bmgrp.com [bmgrp.com]
- 25. cellsciences.com [cellsciences.com]
- 26. elkbiotech.com [elkbiotech.com]
- 27. Human TNF alpha ELISA Kit (ab181421) | Abcam [abcam.com]
- 28. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid and Its Derivatives
This technical guide provides a comprehensive literature review of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, a notable member of the quinoxaline family of compounds. While specific biological data for this exact molecule is limited in the public domain, it serves as a crucial scaffold in medicinal chemistry. This review extends to its derivatives, for which significant research, particularly in anticancer applications, has been conducted. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, biological activities, and experimental protocols related to this class of compounds.
Core Compound: this compound
This compound (CAS: 7712-28-9) is a quinoxaline derivative with the molecular formula C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol .[1] The quinoxaline core of this molecule is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2]
Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 7712-28-9 | [1][3] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Melting Point | 262-262.5 °C | [1] |
Synthesis
The synthesis of this compound typically involves the condensation of o-phenylenediamine with a suitable α-keto acid, in this case, 2-oxopentanedioic acid (α-ketoglutaric acid).[4] This reaction forms the core quinoxalinone structure.
A general synthetic approach involves reacting the substituted aromatic diamine with the α-keto acid, which upon cyclocondensation, yields the desired 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propionic acid.[4]
References
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoxaline Compounds
For Immediate Release
A comprehensive technical guide detailing the discovery, synthesis, and evolution of quinoxaline compounds, a cornerstone in modern medicinal chemistry. This whitepaper provides researchers, scientists, and drug development professionals with a thorough understanding of the historical context, synthetic advancements, and burgeoning therapeutic applications of this critical heterocyclic scaffold.
Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] First synthesized in the late 19th century, the journey of quinoxaline from a laboratory curiosity to a key component in marketed drugs is a testament to the enduring power of heterocyclic chemistry in addressing significant medical needs. This guide traces the historical milestones, explores the evolution of synthetic methodologies, and delves into the diverse pharmacological landscape of quinoxaline derivatives.
The Genesis: Discovery and Early Synthesis
The history of quinoxaline begins in 1884 with the independent work of German chemists O. Hinsberg and W. Körner.[3][4][5][6] They established the foundational synthesis of the quinoxaline core through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[4][5][7] This robust and straightforward reaction, often referred to as the Hinsberg-Körner synthesis, remains a widely used method for constructing the quinoxaline framework.[1][3] The initial discoveries laid the groundwork for over a century of chemical exploration and biological investigation into this versatile nitrogen-containing heterocycle.[8]
Evolution of Synthetic Methodologies
While the classical condensation reaction remains a staple, the 20th and 21st centuries have witnessed a significant evolution in synthetic strategies for quinoxaline derivatives. These advancements have focused on improving yields, simplifying procedures, enhancing substrate scope, and embracing the principles of green chemistry.[4][8]
Modern approaches often utilize alternative starting materials and catalysts. For instance, α-haloketones, α-hydroxyketones, epoxides, and aromatic alkynes can serve as surrogates for 1,2-dicarbonyl compounds.[3][4] The development of catalytic systems, including the use of copper, nickel, and zinc triflate, has enabled milder reaction conditions and improved efficiency.[4][9][10] Furthermore, techniques such as microwave-assisted synthesis have dramatically reduced reaction times, often from hours to mere minutes.[1][8]
The following diagram illustrates the classical and a modern synthetic approach to the quinoxaline core.
A Spectrum of Biological Activity
The true significance of the quinoxaline scaffold lies in its vast and diverse pharmacological activities.[5][11] The structural versatility of the quinoxaline nucleus allows for extensive functionalization, leading to a wide array of therapeutic applications.[1] Quinoxaline derivatives have been investigated and developed as potent anticancer, antimicrobial (antibacterial and antifungal), antiviral, anti-inflammatory, and antimalarial agents.[2][7][11][12]
Anticancer Activity and Kinase Inhibition
A major focus of quinoxaline research has been in oncology.[12] Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical enzymes in cellular signaling pathways that are often dysregulated in cancer.[13][14] Key signaling pathways targeted by quinoxaline-based inhibitors include:
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[7][15] Quinoxaline derivatives have been developed as potent VEGFR-2 inhibitors, blocking the downstream signaling cascade.[7][16]
-
EGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and survival.[5][17] Mutations and overexpression of EGFR are common in various cancers.[17] Quinoxalinone derivatives have been identified as promising EGFR tyrosine kinase inhibitors (TKIs).[1][5]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[18][19] Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a powerful strategy to block this critical signaling cascade.[18][20]
Several quinoxaline-based drugs have successfully reached the market, including the anticancer agent Erdafitinib.[1]
Antimicrobial and Antiviral Activities
The quinoxaline scaffold is also prominent in the development of anti-infective agents. Quinoxaline 1,4-dioxides, in particular, have demonstrated potent antibacterial activity, including against Mycobacterium tuberculosis.[18][21] Their mechanism often involves bioreductive activation to generate reactive oxygen species that damage bacterial DNA.[9] In the realm of antiviral research, quinoxaline-based compounds have shown efficacy against various viruses.[11][22] Notably, Glecaprevir is a marketed drug for the treatment of Hepatitis C that contains a quinoxaline moiety.[1][22]
Quantitative Data Summary
The following tables summarize the biological activity of selected quinoxaline derivatives from the literature.
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | Activity Metric | Value | Reference |
| CPD4 | H1975 (Lung) | IC50 | 3.47 µM | [1] |
| CPD15 | H1975 (Lung) | IC50 | 6.50 nM (Enzyme) | [1] |
| CPD21 | H1975 (Lung) | IC50 | 3.81 nM (Enzyme) | [1] |
| 7f | HCT-116 (Colon) | IC50 | 4.28 µM | [2] |
| 7f | MCF-7 (Breast) | IC50 | 3.57 µM | [2] |
| 17b | VEGFR-2 | IC50 | 2.7 nM | [16] |
| 23j | VEGFR-2 | IC50 | 3.7 nM | [6] |
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound ID | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Compound 4a | Candida albicans | MIC | 10 µM | [4] |
| Compound 4h | Candida albicans | MIC | 11 µM | [4] |
| Selected Compounds | Various Bacteria & Fungi | MIC | 8 - 256 | [23] |
Key Experimental Protocols
To facilitate further research and development, this section provides detailed methodologies for key experiments cited in the evaluation of quinoxaline compounds.
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the classical condensation reaction for synthesizing a representative quinoxaline derivative.[3][8]
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified spirit (ethanol) (16 mL)
-
Water
-
Beaker, round-bottomed flask, water bath, filtration apparatus
Procedure:
-
Prepare a warm solution of 2.1 g of benzil in 8 mL of rectified spirit.
-
In a separate container, dissolve 1.1 g of o-phenylenediamine in 8 mL of rectified spirit.
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture in a water bath for approximately 30 minutes.
-
Add water dropwise to the reaction mixture until a slight cloudiness persists.
-
Allow the mixture to cool to room temperature to facilitate crystallization.
-
Filter the crude product using a Buchner funnel.
-
Recrystallize the solid product from aqueous ethanol to obtain pure 2,3-diphenylquinoxaline.
The following diagram outlines the workflow for this synthesis.
Protocol 2: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines by measuring metabolic activity.[11][12][24]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Quinoxaline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)
-
Sterile 96-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][22][23]
Materials:
-
Quinoxaline compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Malt Extract Broth for fungi)
-
Standardized microbial inoculum
Procedure:
-
Serial Dilution: Prepare a two-fold serial dilution of the test compound in the liquid growth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density with a microplate reader.
Conclusion and Future Directions
From their initial synthesis in 1884 to their current status as a privileged scaffold in drug discovery, quinoxaline compounds have demonstrated remarkable versatility and therapeutic potential. The continuous refinement of synthetic methodologies has made a vast chemical space accessible for exploration. The broad spectrum of biological activities, particularly in oncology and infectious diseases, ensures that quinoxalines will remain a focal point of research and development. Future efforts will likely concentrate on the design of highly selective kinase inhibitors, the development of novel anti-infective agents to combat drug resistance, and the application of modern computational techniques to accelerate the discovery of new lead compounds. The rich history of quinoxaline chemistry provides a solid foundation for future innovations that will undoubtedly contribute to the advancement of human health.
References
- 1. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 6. tandfonline.com [tandfonline.com]
- 7. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 8. pharmacyinfoline.com [pharmacyinfoline.com]
- 9. benchchem.com [benchchem.com]
- 10. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bioengineer.org [bioengineer.org]
- 14. geneonline.com [geneonline.com]
- 15. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Properties
The compound of interest is 3-(3-Oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid . Its chemical identity is established by the following International Union of Pure and Applied Chemistry (IUPAC) name and other identifiers.
IUPAC Name: 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid
An alternative, equally valid IUPAC name is 3-(3-oxo-4H-quinoxalin-2-yl)propanoic acid . This nomenclature emphasizes the tautomeric form of the quinoxalinone ring.
| Identifier | Value |
| CAS Number | 7712-28-9[1] |
| Molecular Formula | C₁₁H₁₀N₂O₃ |
| Molecular Weight | 218.21 g/mol |
| Melting Point | 262-262.5 °C |
Synthesis and Characterization
The synthesis of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid can be achieved through a multi-step process, typically commencing with the condensation of o-phenylenediamine with a suitable three-carbon building block to form the quinoxalinone core, followed by the introduction and modification of the propionic acid side chain. A common strategy involves the hydrolysis of a corresponding ester precursor.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one
A foundational step is the synthesis of the quinoxalinone scaffold. This can be achieved by reacting o-phenylenediamine with chloroacetic acid.[2]
-
A mixture of o-phenylenediamine (10.0 g, 92 mmol) and chloroacetic acid (8.7 g, 92 mmol) in aqueous ammonia (33%, 10 mL) and water (80 mL) is refluxed for one hour.[2]
-
Upon cooling, a light brown solid precipitates.[2]
-
The precipitate is filtered under reduced pressure and dried to yield 3,4-dihydroquinoxalin-2(1H)-one.[2]
Step 2: Introduction of the Propionic Acid Moiety (via Ethyl Ester)
The propionic acid side chain can be introduced through various methods. One common approach is the alkylation of the quinoxalinone core, followed by functional group transformations. A plausible route involves the reaction with a derivative of propanoic acid. A direct synthesis of the target molecule's ethyl ester has been described.
Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate:
This protocol describes the esterification of the target carboxylic acid, which for the purpose of synthesizing the acid, would be reversed (hydrolysis).
-
Suspend 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 ml).[3]
-
Add 3N H₂SO₄ (10 ml) to the suspension.[3]
-
Reflux the reaction mixture for four hours.[3]
-
Concentrate the solution under reduced pressure.[3]
-
Neutralize with sodium bicarbonate solution to precipitate the ester and dissolve any unreacted acid.[3]
-
Filter the precipitate and wash with excess water.[3]
-
Recrystallize the resulting ester from absolute ethanol to yield colorless needles of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate.[3]
Step 3: Hydrolysis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
The final step to obtain the desired carboxylic acid is the hydrolysis of the corresponding ethyl ester. This can be achieved under either acidic or basic conditions.[4]
Alkaline Hydrolysis (Saponification):
-
Heat the ethyl ester under reflux with a dilute alkali solution, such as sodium hydroxide.
-
This reaction is typically irreversible and proceeds to completion.
-
The initial product is the sodium salt of the carboxylic acid.
-
After the reaction, the alcohol byproduct can be distilled off.
-
To obtain the free carboxylic acid, the remaining solution is acidified with a strong acid (e.g., HCl or H₂SO₄), which protonates the carboxylate salt, causing the desired 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid to precipitate.
Characterization
The synthesized compound is typically characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound.
Biological Activity
Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[4] While specific quantitative data for 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid is not extensively available in the public domain, the biological potential can be inferred from studies on structurally related quinoxalinone derivatives.
Antimicrobial Activity
Quinoxaline-based compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.[5][6] The mechanism of action for some quinoxaline derivatives involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[7]
Table 1: Representative Minimum Inhibitory Concentrations (MIC) of Quinoxalinone Derivatives against Various Microorganisms
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Quinoxalin-2(1H)-one derivatives | Escherichia coli | 8 - >128 | [5][8] |
| Staphylococcus aureus | 4 - >128 | [6][8] | |
| Bacillus subtilis | 8 - 64 | [6] | |
| Candida albicans | 16 - >128 | [5] | |
| Aspergillus flavus | 16 - >128 | [5] |
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of quinoxalinone derivatives against various human cancer cell lines.[9][10] These compounds can induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[9]
Table 2: Representative Half-maximal Inhibitory Concentrations (IC₅₀) of Quinoxalinone Derivatives against Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoxalin-2(1H)-one derivatives | HCT116 (Colon Carcinoma) | 2.5 - >100 | [10][11] |
| MCF-7 (Breast Adenocarcinoma) | 5.3 - >100 | [10] | |
| HepG2 (Liver Hepatocellular Carcinoma) | 9.8 - >100 | [10] | |
| A549 (Lung Carcinoma) | - | - | |
| PC-3 (Prostate Cancer) | - | - |
Experimental Protocols for Biological Assays
Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[12][13]
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution across the wells of the microtiter plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 48-72 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Protocol for Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.[2]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (media only).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from a dose-response curve.
Potential Signaling Pathways
While the specific molecular targets of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid are not definitively established, the quinoxaline scaffold is a known "privileged structure" in medicinal chemistry, capable of interacting with various biological targets. Based on the activities of related compounds, two key signaling pathways that may be modulated are the EGFR and PI3K/Akt pathways, both of which are critical in cancer cell proliferation and survival.[7][14][15]
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Quinoxalinone derivatives have been identified as potent inhibitors of EGFR tyrosine kinase.[7][16][17] Inhibition of this pathway can block downstream signaling cascades that promote cell growth and division.
Caption: Potential inhibition of the EGFR signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical signaling cascade often dysregulated in cancer. Quinoxaline derivatives have been reported as dual inhibitors of PI3K and mTOR, a downstream effector of Akt.[15]
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid and its derivatives.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. clyte.tech [clyte.tech]
- 3. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid|CAS 7712-28-9 [benchchem.com]
- 5. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. benchchem.com [benchchem.com]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. rjptonline.org [rjptonline.org]
- 16. researchgate.net [researchgate.net]
- 17. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
The Therapeutic Potential of Quinoxaline Propionic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. This technical guide focuses on the therapeutic potential of quinoxaline propionic acid and its analogues, with a primary emphasis on their neuroprotective effects as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. This document will delve into their mechanism of action, summarize key quantitative data from preclinical studies, provide an overview of experimental protocols for their synthesis and evaluation, and visualize the core signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the quinoxaline scaffold.
Introduction
Quinoxaline, a fused bicyclic ring system composed of a benzene and a pyrazine ring, serves as a privileged scaffold in drug discovery.[1][2] Its derivatives have been reported to exhibit a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] A particularly promising area of investigation is the development of quinoxaline propionic acid derivatives as potent and selective antagonists of the AMPA receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[7][8]
Overstimulation of AMPA receptors is implicated in the pathophysiology of various neurological and neurodegenerative disorders, including epilepsy, cerebral ischemia, and Alzheimer's disease.[8][9] By competitively inhibiting the binding of glutamate to AMPA receptors, quinoxaline-based antagonists can mitigate excitotoxicity and offer a promising therapeutic strategy for these conditions.[8] This guide provides a detailed overview of the current state of research on quinoxaline propionic acid derivatives, with a focus on their potential as neuroprotective and anticonvulsant agents.
Mechanism of Action: AMPA Receptor Antagonism
The primary mechanism of action for the neuroprotective and anticonvulsant effects of many quinoxaline propionic acid derivatives is their competitive antagonism of the AMPA receptor.[8] These compounds typically possess a structural resemblance to the endogenous ligand, glutamate, allowing them to bind to the ligand-binding domain of the AMPA receptor without activating the ion channel. This competitive inhibition prevents the influx of cations (primarily Na+ and Ca2+) that would normally occur upon glutamate binding, thereby reducing neuronal depolarization and preventing the downstream cascade of excitotoxic events.
The quinoxaline scaffold has been a cornerstone in the development of competitive AMPA receptor antagonists.[8] Structure-activity relationship (SAR) studies have demonstrated that modifications to the quinoxaline ring system can significantly impact potency, selectivity, and pharmacokinetic properties.[10]
Below is a diagram illustrating the signaling pathway associated with AMPA receptor activation and its inhibition by quinoxaline propionic acid derivatives.
Therapeutic Applications and Preclinical Data
The therapeutic potential of quinoxaline propionic acid derivatives has been explored in several key areas, with a significant body of preclinical data supporting their efficacy.
Anticonvulsant Activity
A primary application of AMPA receptor antagonists is in the management of epilepsy.[7] Several novel quinoxaline derivatives have demonstrated promising anticonvulsant activity in preclinical models.[7][11] The table below summarizes the in vivo efficacy of selected compounds.
| Compound | Animal Model | Seizure Induction | ED₅₀ (mg/kg) | Reference |
| Compound 24 | Mouse | Pentylenetetrazol | 37.50 | [7] |
| Compound 28 | Mouse | Pentylenetetrazol | 23.02 | [7] |
| Compound 32 | Mouse | Pentylenetetrazol | 29.16 | [7] |
| Compound 33 | Mouse | Pentylenetetrazol | 23.86 | [7] |
| Compound V1 | Mouse | Not Specified | Relative Potency: 0.75 (vs. Phenobarbital) | [11] |
| Compound V3 | Mouse | Not Specified | Relative Potency: 0.8 (vs. Phenobarbital) | [11] |
Neuroprotection
By mitigating glutamate-induced excitotoxicity, quinoxaline derivatives have shown significant neuroprotective effects in models of neurodegenerative diseases.[9][12] Studies have demonstrated their ability to protect neurons from cell death in conditions that mimic Parkinson's and Alzheimer's disease.[9][12][13]
| Compound | In Vitro/In Vivo Model | Key Findings | Reference |
| MPAQ | In vitro (dopaminergic neurons) | Afforded substantial protection against spontaneous and progressive cell death. | [12] |
| QX-4 | In vitro (PC12 cells) & In vivo (APP/PS1 transgenic mice) | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, and downregulated inflammatory cytokines. | [9][13] |
| QX-6 | In vitro (PC12 cells) & In vivo (APP/PS1 transgenic mice) | Enhanced neuronal viability, blocked Aβ-induced toxicity, decreased ROS, and downregulated inflammatory cytokines. | [9][13] |
| Qx28 | Zebrafish & Mouse cochlear explants | Provided robust protection against aminoglycoside- and cisplatin-induced hair cell loss. | [14] |
Anticancer Activity
Recent research has also highlighted the potential of quinoxaline derivatives as anticancer agents.[5][15][16] These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines, with mechanisms including the inhibition of topoisomerase II and STAT3 phosphorylation.[15][16]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II inhibition | [16] |
| Compound III | PC-3 (Prostate) | 4.11 | Not specified | [16] |
| QW12 | HeLa (Cervical) | 10.58 | STAT3 phosphorylation inhibition | [15] |
| 26e | (ASK1 inhibitor) | 0.03017 | ASK1 inhibition | [17] |
Experimental Protocols
This section provides a generalized overview of the experimental methodologies commonly employed in the synthesis and biological evaluation of quinoxaline propionic acid derivatives.
General Synthesis of Quinoxaline Derivatives
A widely used method for the synthesis of the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[18][19]
Materials:
-
Substituted o-phenylenediamine
-
α-keto acid (e.g., 2-oxopropanoic acid)
-
Solvent (e.g., ethanol, methanol, DMF)
-
Catalyst (optional, e.g., mild acid)
Procedure:
-
Dissolve the o-phenylenediamine in the chosen solvent.
-
Add the α-keto acid to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution or require extraction with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final compound using techniques such as NMR, mass spectrometry, and elemental analysis.
The following diagram illustrates a general workflow for the synthesis and evaluation of quinoxaline derivatives.
In Vivo Anticonvulsant Activity Assessment (Pentylenetetrazol Model)
This protocol is a standard method for evaluating the anticonvulsant potential of test compounds.[7]
Animals:
-
Male albino mice
Materials:
-
Test compound (quinoxaline derivative)
-
Vehicle (e.g., saline, DMSO)
-
Pentylenetetrazol (PTZ) solution
-
Reference anticonvulsant drug (e.g., perampanel, phenobarbital)
Procedure:
-
Divide the mice into several groups (vehicle control, reference drug, and various doses of the test compound).
-
Administer the test compound or reference drug intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 80 mg/kg, i.p.).
-
Observe the mice for a set period (e.g., 30 minutes) for the onset and severity of seizures (e.g., clonic-tonic convulsions).
-
Record the number of animals protected from seizures in each group.
-
Calculate the median effective dose (ED₅₀) of the test compound.
Conclusion and Future Directions
Quinoxaline propionic acid and its derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential, particularly in the realm of neurology. Their well-established mechanism as AMPA receptor antagonists provides a solid foundation for the rational design of novel anticonvulsant and neuroprotective agents. The preclinical data summarized in this guide underscore their efficacy in various disease models.
Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds to enhance their drug-like properties. Further exploration of their anticancer and anti-inflammatory activities may also unveil new therapeutic opportunities. The continued investigation of the structure-activity relationships within this chemical class will be crucial for the development of next-generation quinoxaline-based therapeutics with improved potency, selectivity, and clinical utility.
References
- 1. A REVIEW ON THE THERAPEUTIC POTENTIAL OF QUINOXALINE DERIVATIVES - Europub [europub.co.uk]
- 2. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 3. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 4. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blogs.rsc.org [blogs.rsc.org]
- 7. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of some novel quinoxaline derivatives as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journalajrb.com [journalajrb.com]
- 14. Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents [mdpi.com]
- 16. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 19. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities | Bentham Science [eurekaselect.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, a quinoxaline derivative of significant interest in medicinal and organic chemistry.[1] Quinoxaline scaffolds are prevalent in compounds exhibiting a wide range of biological activities, making their synthesis a key focus for drug discovery and development.[2][3] This document outlines two primary synthesis methodologies: the condensation of an aromatic diamine with α-ketoglutaric acid and the hydrolysis of an ester precursor. A detailed experimental workflow, quantitative data, and characterization information are provided to ensure reproducibility for researchers.
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have attracted considerable attention due to their diverse pharmacological properties, including potential antiviral, anticancer, antibacterial, and anti-inflammatory activities.[2][3] The compound this compound (CAS 7712-28-9) serves as a valuable building block for the development of more complex molecules.[1][4] The synthesis of this compound can be achieved through several routes, and this document details the most common and effective methods reported in the literature.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 7712-28-9 | [4] |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| Melting Point | 262-262.5 °C | [1] |
Experimental Protocols
Two primary protocols for the synthesis of this compound are presented below.
Protocol 1: Condensation of o-Phenylenediamine with α-Ketoglutaric Acid
This method involves a direct, one-pot synthesis via a microwave-assisted condensation reaction.[2]
Materials:
-
Substituted or unsubstituted o-phenylenediamine
-
α-Ketoglutaric acid (2-oxopentanedioic acid)
-
Solvent (e.g., ethanol or acetic acid)
-
Microwave reactor
Procedure:
-
In a suitable microwave reaction vessel, combine the o-phenylenediamine (1 equivalent) and α-ketoglutaric acid (1 equivalent).
-
Add the appropriate solvent (e.g., ethanol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified temperature and time to drive the condensation and cyclization reaction.
-
After the reaction is complete (monitored by TLC), cool the vessel to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with a cold solvent to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl) propionic acid.[2]
Protocol 2: Hydrolysis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
This two-step approach first involves the synthesis of the ethyl ester intermediate, followed by its hydrolysis to the target carboxylic acid.[1][3]
Step 1: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
This precursor can be synthesized, and subsequently used for hydrolysis. A reported method for a similar esterification of the title compound achieved a 95% yield.[3]
Step 2: Hydrolysis to this compound
Materials:
-
Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
-
Base (e.g., Sodium Hydroxide or Potassium Hydroxide) or Acid (e.g., Hydrochloric Acid or Sulfuric Acid)
-
Solvent (e.g., Ethanol/Water mixture)
-
Hydrochloric Acid (for acidification)
Procedure (Base-catalyzed Hydrolysis):
-
Dissolve or suspend Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (or another suitable base).
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC until the starting ester is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
The desired carboxylic acid will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts.
-
Dry the product under vacuum to yield pure this compound.[1]
Characterization Data
The synthesized compound should be characterized to confirm its identity and purity. Typical characterization methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation.
-
High-Performance Liquid Chromatography (HPLC): For purity assessment.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Melting Point Analysis: To compare with the literature value.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis via the hydrolysis of an ester intermediate.
Caption: Workflow for the synthesis of the target compound via hydrolysis.
References
Application Notes and Protocols for Quinoxaline-2-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The quinoxaline scaffold is a key structural motif in a variety of biologically active molecules, exhibiting antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This document provides detailed experimental procedures for the synthesis of quinoxaline-2-carboxylic acid and its derivatives, along with protocols for evaluating their biological activities and an overview of the signaling pathways they modulate.
Synthetic Protocols
The synthesis of quinoxaline-2-carboxylic acid and its derivatives typically involves the cyclocondensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The resulting carboxylic acid can be further modified to yield a variety of derivatives, such as amides and esters.
Protocol 1: Synthesis of Quinoxaline-2-Carboxylic Acid
This protocol describes a two-step synthesis of quinoxaline-2-carboxylic acid starting from o-phenylenediamine and D-fructose.[1]
Step 1: Synthesis of 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline
-
In a suitable reaction vessel, dissolve o-phenylenediamine in water.
-
Add D-fructose to the solution and heat the mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Oxidation to Quinoxaline-2-Carboxylic Acid
-
Suspend the 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline obtained in the previous step in an aqueous solution of sodium hydroxide.
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% solution).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the solid quinoxaline-2-carboxylic acid by filtration, wash with water, and dry.
Protocol 2: Synthesis of N-Substituted Quinoxaline-2-Carboxamides
This protocol outlines the synthesis of quinoxaline-2-carboxamides from quinoxaline-2-carboxylic acid and a primary or secondary amine using a coupling agent.[1]
Materials:
-
Quinoxaline-2-carboxylic acid
-
Substituted amine (e.g., aniline or benzylamine derivatives)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Procedure:
-
In a round-bottom flask, dissolve quinoxaline-2-carboxylic acid (1.0 eq), the desired amine (1.0-1.2 eq), and HOBt (1.1-1.5 eq) in anhydrous DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.1-1.5 eq) to the reaction mixture, followed by the dropwise addition of TEA or DIPEA (2-4 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring for 4-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired N-substituted quinoxaline-2-carboxamide.
Protocol 3: Synthesis of Quinoxaline-2-Carboxylic Acid Esters
This protocol describes the esterification of quinoxaline-2-carboxylic acid.
Materials:
-
Quinoxaline-2-carboxylic acid
-
Alcohol (e.g., methanol, ethanol)
-
Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid
-
Anhydrous solvent (e.g., the corresponding alcohol)
Procedure:
-
Suspend quinoxaline-2-carboxylic acid (1.0 eq) in an excess of the desired alcohol.
-
For acid-catalyzed esterification, add a catalytic amount of concentrated sulfuric acid and reflux the mixture for several hours.
-
Alternatively, for conversion via the acyl chloride, carefully add thionyl chloride (1.1-1.5 eq) dropwise to the suspension at 0 °C. Then, allow the mixture to warm to room temperature and stir until the reaction is complete (cessation of gas evolution).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the excess alcohol and catalyst under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The biological activities of quinoxaline-2-carboxylic acid derivatives are summarized in the following tables.
Table 1: In Vitro Anticancer Activity of Quinoxaline-2-Carboxylic Acid Derivatives (IC₅₀ in µM)
| Compound ID | Cancer Cell Line | HCT116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
| 11 | Quinoxaline-hydrazone | 0.81 | 1.24 | 2.91 | [2][3] |
| 13 | Quinoxaline-thiadiazole | 1.53 | 0.92 | 2.11 | [2][3] |
| 4a | Quinoxaline-pyrazole | 3.21 | 4.54 | 3.87 | [2][3] |
| 5 | Quinoxaline-oxadiazole | 4.12 | 3.91 | 4.33 | [2][3] |
| 3 | 4-Methyl-3-oxoquinoxaline | 2.51 | 4.22 | 2.27 | [4][5] |
| 17 | Quinoxaline derivative | 1.72 | 1.85 | 1.92 | [4][5] |
| XVa | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | 4.4 | - | 5.3 | [6] |
| VIIIc | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | 2.5 | - | 9 | [6] |
| VIId | N-(4-(quinoxalin-2-yl)amino)phenyl) benzamide | 7.8 | - | - | [6] |
Table 2: In Vitro Antimicrobial Activity of Quinoxaline-2-Carboxylic Acid Derivatives (MIC in µg/mL)
| Compound ID | Bacterial/Fungal Strain | S. aureus | B. subtilis | E. coli | MRSA | M. tuberculosis | Reference |
| 4 | Quinoxaline 1,4-dioxide | - | - | - | - | 1.25 | [7] |
| 5p | 3-Amino-2-amine-quinoxaline | 4 | 8 | 4 | 8-32 | - | [8] |
| Quinoxaline derivative | - | - | - | - | 1-4 | - | [9] |
| 6 | N-benzyl-quinoxaline-2-carboxamide | - | - | - | - | 31.25 | [10] |
| 26 | N-benzyl-quinoxaline-2-carboxamide | - | - | - | - | 31.25 | [10] |
Table 3: Enzyme Inhibitory Activity of Quinoxaline-2-Carboxylic Acid Derivatives (IC₅₀ in µM/nM)
| Compound ID | Target Enzyme | IC₅₀ | Reference |
| 4a | EGFR | 0.3 µM | [2][3] |
| 13 | EGFR | 0.4 µM | [2][3] |
| 11 | EGFR | 0.6 µM | [2][3] |
| 5 | EGFR | 0.9 µM | [2][3] |
| 11 | COX-2 | 0.62 µM | [2][3] |
| 13 | COX-2 | 0.46 µM | [2][3] |
| 5 | COX-2 | 0.83 µM | [2][3] |
| 4a | COX-2 | 1.17 µM | [2][3] |
| 26e | ASK1 | 30.17 nM | [11][12] |
| 3 | EGFR | 0.899 nM | [4][5] |
| 11 | EGFR | 0.508 nM | [4][5] |
| 17 | EGFR | 0.807 nM | [4][5] |
Experimental Protocols for Biological Assays
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
This protocol describes the determination of the cytotoxic effects of quinoxaline derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, MCF-7)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Quinoxaline derivative stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
DMSO
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in the culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the old medium and add 100 µL of the medium containing different concentrations of the compounds to the wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of quinoxaline derivatives against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Quinoxaline derivative stock solution (dissolved in DMSO)
-
Sterile 96-well microtiter plates
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the quinoxaline derivative in the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Quinoxaline-2-carboxylic acid derivatives have been shown to exert their biological effects by modulating various signaling pathways critical for cell growth, proliferation, and inflammation.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers. Several quinoxaline derivatives have been identified as potent inhibitors of EGFR.
Caption: Inhibition of the EGFR signaling pathway by quinoxaline derivatives.
COX-2 Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues. It is responsible for the production of prostaglandins, which are key mediators of inflammation and cancer progression. Certain quinoxaline derivatives have demonstrated selective inhibition of COX-2.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. figshare.com [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides [mdpi.com]
- 11. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid and Related Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The quinoxaline scaffold is a key structural motif in several antibiotics, such as echinomycin and levomycin. This document provides detailed application notes and standardized protocols for conducting antimicrobial assays on 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid and other quinoxaline derivatives. While specific antimicrobial data for this compound is not currently available in the cited literature, this guide presents data for structurally related quinoxaline compounds to serve as a reference for researchers.
The antimicrobial efficacy of quinoxaline derivatives is largely influenced by the nature and position of substituents on the quinoxaline ring.[1] Modifications to the core structure can modulate the compound's spectrum of activity, potency, and mechanism of action.[1]
Potential Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of quinoxaline derivatives can be diverse. Two primary modes of action have been identified for different classes of quinoxalines:
-
Bioreductive Activation and Oxidative Stress: A notable subclass, the quinoxaline 1,4-di-N-oxides (QdNOs), function as bioreductive drugs.[2] In low-oxygen environments, often found in bacterial biofilms, these compounds can be enzymatically reduced to generate reactive oxygen species (ROS).[2] The resulting oxidative stress damages cellular components, including DNA, which can trigger the bacterial SOS response and ultimately lead to cell death.[2]
-
Inhibition of DNA Replication: Other quinoxaline derivatives, which are structurally analogous to quinolone antibiotics, are known to target essential bacterial enzymes like DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] By inhibiting these enzymes, the compounds interfere with proper DNA supercoiling and decatenation, thereby halting DNA replication and producing a bactericidal effect.[2]
Experimental Protocols
Herein are detailed protocols for determining the antimicrobial efficacy of quinoxaline compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2]
Materials:
-
Test quinoxaline compound stock solution (e.g., in Dimethyl sulfoxide - DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamycin, Vancomycin for bacteria; Fluconazole, Ketoconazole for fungi)
-
Negative control (broth and solvent)
-
Microplate reader (optional)
Procedure:
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth within the 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent-induced inhibition.
-
-
Inoculum Preparation:
-
Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative/sterility control (broth only) and a growth control (broth with inoculum and solvent).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Agar Disc Diffusion Assay
This method assesses the antimicrobial activity of a compound based on the zone of growth inhibition around a disc impregnated with the test substance.[3]
Materials:
-
Test quinoxaline compound
-
Sterile filter paper discs (6 mm diameter)
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotic discs
-
Solvent for dissolving the compound (e.g., DMSO)
Procedure:
-
Plate Preparation:
-
Prepare MHA or SDA plates.
-
Uniformly spread the standardized microbial suspension over the entire surface of the agar plate.
-
-
Disc Application:
-
Impregnate sterile filter paper discs with a known concentration of the test compound solution (e.g., 50 µ g/disc ).[3]
-
Allow the solvent to evaporate completely.
-
Place the impregnated discs, along with positive and negative (solvent-only) control discs, onto the surface of the inoculated agar plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria and at 22-28°C for 48 hours for fungi.[4]
-
-
Measurement:
-
Measure the diameter of the zone of complete growth inhibition around each disc in millimeters (mm).
-
Data Presentation
As no specific antimicrobial data for this compound was found, the following tables summarize the antimicrobial activity of other reported quinoxaline derivatives against various microbial strains to provide a comparative context.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Quinoxaline Derivatives (in µg/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | P. vulgaris | C. albicans | A. flavus | Reference |
| 2d | - | 16 | 8 | - | - | - | [5] |
| 3c | - | 16 | 8 | - | - | - | [5] |
| 4 | - | 16 | - | - | - | - | [5] |
| 6a | - | 16 | - | - | - | - | [5] |
| 10 | - | - | - | - | 16 | 16 | [5] |
| Gentamycin | <8 | <8 | <8 | <8 | - | - | [5] |
| Ketoconazole | - | - | - | - | <16 | <16 | [5] |
Note: A lower MIC value indicates greater potency. Gentamycin and Ketoconazole were used as positive controls.
Table 2: Zone of Inhibition of Representative Quinoxaline Derivatives (in mm)
| Compound ID | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans | Reference |
| 4 | +++ | +++ | +++ | ++ | ++ | ++ | [3] |
| 5a | +++ | ++ | +++ | ++ | - | - | [3] |
| 5c | +++ | +++ | +++ | +++ | - | - | [3] |
| 5d | +++ | +++ | +++ | +++ | - | - | [3] |
| 6 | ++ | ++ | ++ | ++ | ++ | ++ | [3] |
| 7a | +++ | +++ | +++ | +++ | ++ | ++ | [3] |
| 7c | +++ | +++ | +++ | +++ | ++ | - | [3] |
| Ciprofloxacin | +++ | +++ | +++ | +++ | - | - | [3] |
| Fluconazole | - | - | - | - | +++ | +++ | [3] |
Key to symbols: - inactive (< 6 mm); + slightly active (7–9 mm); ++ moderately active (10-13 mm); +++ highly active (> 14 mm).[3]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described antimicrobial assays.
Caption: Workflow for MIC Determination.
Caption: Workflow for Agar Disc Diffusion Assay.
References
Application Notes and Protocols for the Derivatization of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This document provides detailed protocols for the chemical derivatization of a key intermediate, 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid (CAS 7712-28-9).[4][5][6][7] The protocols outlined herein focus on the modification of the propionic acid side chain to generate esters and amides, thereby enabling the synthesis of diverse chemical libraries for drug discovery and development programs.
Introduction
The quinoxalinone scaffold is a privileged structure in drug discovery, with numerous derivatives showing potent biological activities.[3][8] The title compound, this compound, serves as a versatile starting material for the synthesis of a variety of derivatives.[4] Its structure features a carboxylic acid group that is amenable to several chemical transformations, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the parent compound. This application note details reliable methods for esterification and amidation, providing a foundation for the generation of novel quinoxalinone-based therapeutic agents.
Synthesis of Starting Material
The synthesis of this compound can be achieved via the condensation of an aromatic diamine with α-ketoglutaric acid (2-oxopentanedioic acid), sometimes under microwave-assisted conditions.[1]
Derivatization Protocols
The primary sites for derivatization on this compound are the carboxylic acid group and the nitrogen atom on the quinoxalinone ring. The following protocols focus on the derivatization of the carboxylic acid moiety.
Esterification
Esterification of the carboxylic acid is a common strategy to enhance lipophilicity and cell permeability. A well-established method for the synthesis of the ethyl ester is presented below.[9][10]
Protocol 3.1.1: Synthesis of Ethyl 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)propanoate [9][10]
-
Materials:
-
This compound (1.0 eq)
-
Absolute Ethanol (used as solvent)
-
3N Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (for neutralization)
-
Water
-
-
Procedure:
-
Suspend this compound (e.g., 5 g, 0.023 mol) in absolute ethanol (100 ml).[10]
-
Add 3N sulfuric acid (10 ml) to the suspension.[10]
-
Reflux the reaction mixture for four hours.[10]
-
Concentrate the solution under reduced pressure.[10]
-
Neutralize the mixture with sodium bicarbonate solution to dissolve any unreacted acid.[10]
-
Filter the resulting precipitate under reduced pressure and wash with excess water.[10]
-
Recrystallize the crude product from absolute ethanol to yield colorless needles of ethyl 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoate.[10]
-
Quantitative Data:
| Derivative | Method | Reagents | Reaction Time | Yield | Melting Point (°C) | Reference(s) |
| Ethyl 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoate | Esterification | This compound, Ethanol, H₂SO₄ | 4 hours | 95% | 173-175 | [9][10] |
Amidation
Amide derivatives are of significant interest due to their potential to form hydrogen bonds with biological targets. Amides can be synthesized either by aminolysis of the corresponding ester or by direct coupling of the carboxylic acid with an amine using a coupling agent.
Protocol 3.2.1: General Protocol for Amide Synthesis via Aminolysis of the Ethyl Ester
This protocol is adapted from the synthesis of similar quinoxaline-3-propanamides.[11]
-
Materials:
-
Ethyl 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoate (1.0 eq)
-
Substituted aniline or other amine (1.0 - 1.2 eq)
-
Ethanol
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Procedure:
-
Dissolve ethyl 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoate in ethanol.
-
Add the desired amine and a catalytic amount of DMF.
-
Reflux the mixture for 8-16 hours, monitoring the reaction by TLC.[11]
-
Upon completion, cool the reaction mixture and isolate the product, which may precipitate from the solution.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 3.2.2: General Protocol for Amide Synthesis using a Coupling Reagent
Peptide coupling reagents are widely used for the efficient formation of amide bonds from carboxylic acids and amines.[4][12][13][14]
-
Materials:
-
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add the coupling reagent and the base, and stir for a few minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction (e.g., with water or a mild acid) and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data for Amide Derivatives:
| Derivative | Method | Reagents | Reaction Time | Yield Range | Reference(s) |
| N-Aryl-3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanamides | Aminolysis of Ethyl Ester | Ethyl 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoate, Substituted anilines, EtOH/DMF | 8-16 hours | Moderate | [11] |
| N-Substituted-3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanamides | Coupling Reagent | This compound, Amine, Coupling Reagent (e.g., HATU), Base (e.g., DIPEA), DMF or DCM | 6-24 hours | Good | [4][14] |
Experimental Workflows and Diagrams
Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization of this compound.
Caption: General workflow for the esterification and amidation of the title compound.
Drug Discovery and Development Workflow
This diagram outlines the broader context of how these derivatization protocols fit into a drug discovery pipeline.
Caption: A typical drug discovery workflow utilizing quinoxalinone derivatives.
Characterization
The synthesized derivatives should be characterized using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: For initial identification and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[15]
Conclusion
The protocols described in this application note provide robust and reproducible methods for the derivatization of this compound. These methods are essential for generating diverse libraries of quinoxalinone derivatives, which are valuable for the discovery of new therapeutic agents. The straightforward nature of these reactions, coupled with the biological significance of the quinoxalinone scaffold, makes this an attractive area for further research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Portico [access.portico.org]
- 3. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 7712-28-9 [chemicalbook.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 14. bachem.com [bachem.com]
- 15. This compound|CAS 7712-28-9 [benchchem.com]
Application Notes and Protocols for the Characterization of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid is a quinoxalinone derivative of significant interest in medicinal chemistry and drug development.[1][2] Quinoxaline scaffolds are known to exhibit a wide range of biological activities, making their derivatives promising candidates for new therapeutic agents.[1][3] Accurate and comprehensive analytical characterization is crucial for the identification, purity assessment, and quality control of this compound. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [1] |
| Molecular Weight | 218.21 g/mol | [1] |
| CAS Number | 7712-28-9 | [1] |
| Melting Point | 262-262.5 °C | [1][2] |
| Appearance | Solid | [1] |
Analytical Methods and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. The following sections detail the experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: The following conditions have been reported for the analysis of quinoxaline derivatives.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile / 0.1% Phosphoric Acid in Water (adjust ratio for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | Ambient |
Data Presentation:
| Compound | Retention Time (min) | Purity (%) |
| This compound | ~5-10 (dependent on exact mobile phase composition) | >98% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra should be acquired.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
Data Presentation (Expected Chemical Shifts):
¹H NMR (DMSO-d₆, 300 MHz):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | -COOH |
| ~7.2-7.8 | m | 4H | Aromatic-H |
| ~3.0 | t | 2H | -CH₂-COOH |
| ~2.7 | t | 2H | -CH₂-C=N- |
¹³C NMR (DMSO-d₆, 75 MHz):
| Chemical Shift (ppm) | Assignment |
| ~173 | -COOH |
| ~155 | C=O (amide) |
| ~140-150 | Quaternary aromatic carbons |
| ~115-135 | Aromatic CH carbons |
| ~30-35 | -CH₂- |
| ~25-30 | -CH₂- |
Note: The chemical shifts provided are estimates based on the analysis of similar quinoxalinone structures and should be confirmed by experimental data.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the molecule, which aids in structural confirmation.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes.
Data Presentation:
| m/z | Ion |
| 219.07 | [M+H]⁺ |
| 217.06 | [M-H]⁻ |
| 201.06 | [M-H₂O+H]⁺ |
| 173.06 | [M-COOH+H]⁺ |
Note: The fragmentation pattern may vary depending on the ionization technique and conditions.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory for direct measurement of the solid sample.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Data Presentation:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2500 | O-H stretch (carboxylic acid) |
| ~3200-3000 | N-H stretch (amide) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2900 | Aliphatic C-H stretch |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1670 | C=O stretch (amide) |
| ~1610 | C=N stretch |
| ~1580, 1480 | Aromatic C=C stretch |
Note: The peak positions are approximate and can be influenced by the sample state (solid or solution).
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability, melting point, and decomposition of the compound.
Experimental Protocol:
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Data Acquisition: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Data Presentation:
| Technique | Observation |
| DSC | Endothermic peak corresponding to the melting point at ~262 °C. |
| TGA | Onset of decomposition above the melting point, with significant weight loss. |
Signaling Pathways and Experimental Logic
The characterization of a novel compound like this compound follows a logical progression from basic identification to detailed structural and purity analysis.
References
- 1. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound|CAS 7712-28-9 [benchchem.com]
- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid is a heterocyclic compound featuring a quinoxaline core. The quinoxaline ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Accurate structural elucidation and purity assessment are critical for the development of quinoxaline-based therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous characterization of such organic molecules, providing detailed information about the chemical environment of individual atoms.[2][3]
This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR spectroscopic analysis of this compound.
Chemical Structure
The chemical structure of this compound is presented below. The numbering of the carbon and hydrogen atoms is provided for the assignment of NMR signals.
Caption: Chemical structure of this compound with atom numbering.
Predicted NMR Spectral Data
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 7.80 - 7.90 | d | ~8.0 | 1H |
| H-6 | 7.30 - 7.45 | t | ~7.5 | 1H |
| H-7 | 7.30 - 7.45 | t | ~7.5 | 1H |
| H-8 | 7.20 - 7.30 | d | ~8.0 | 1H |
| N4-H | 12.0 - 12.5 | br s | - | 1H |
| Cα-H₂ | 3.30 - 3.40 | t | ~7.0 | 2H |
| Cβ-H₂ | 2.70 - 2.80 | t | ~7.0 | 2H |
| O-H | 12.0 - 13.0 | br s | - | 1H |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 156 |
| C-3 | 154 - 155 |
| C-4a | 128 - 129 |
| C-5 | 126 - 127 |
| C-6 | 123 - 124 |
| C-7 | 128 - 129 |
| C-8 | 115 - 116 |
| C-8a | 131 - 132 |
| Cα | 30 - 31 |
| Cβ | 27 - 28 |
| Cγ | 173 - 174 |
Experimental Protocols
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing the Sample: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a higher concentration is generally required, typically 20-50 mg, to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for quinoxaline derivatives and carboxylic acids due to its high dissolving power.
-
Dissolution: Place the weighed sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently agitate the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, a quinoxaline derivative of significant interest in pharmaceutical research. The described protocol provides a reliable and reproducible method for separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. This document includes a detailed experimental protocol, data presentation in a tabular format, and a visual representation of the analytical workflow.
Introduction
This compound is a heterocyclic compound belonging to the quinoxaline family, which is known for a wide range of biological activities.[1][2][3] The purity of this compound is critical for its use in research and drug development to ensure accurate biological and toxicological assessments. HPLC is a standard and powerful technique for determining the purity of pharmaceutical compounds.[1][4] This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the purity assessment of this compound.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (Purity >99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (ACS grade)
-
Methanol (HPLC grade)
-
Sample of this compound for analysis
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | 35 minutes |
4. Sample Preparation
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes hypothetical quantitative data obtained from the HPLC analysis of a sample of this compound.
| Peak ID | Compound Name | Retention Time (min) | Peak Area (mAU*s) | Area % |
| 1 | Impurity A (Starting Material) | 4.8 | 15,234 | 0.15 |
| 2 | Impurity B (By-product) | 9.2 | 25,487 | 0.25 |
| 3 | This compound | 15.6 | 10,089,345 | 99.50 |
| 4 | Impurity C (Degradant) | 21.1 | 10,152 | 0.10 |
| Total | 10,140,218 | 100.00 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC purity analysis.
Conclusion
The HPLC method described in this application note is a reliable and robust method for determining the purity of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. This method is suitable for quality control during synthesis and for the characterization of this compound in research and development settings.
References
Application Notes and Protocols for 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid is a versatile heterocyclic compound that serves as a crucial precursor in the field of organic and medicinal chemistry. Its quinoxaline core is a privileged scaffold found in numerous biologically active molecules, exhibiting a wide range of pharmacological properties. This propionic acid derivative is particularly valuable for the synthesis of novel compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. The presence of a carboxylic acid functional group allows for straightforward derivatization, enabling the exploration of structure-activity relationships and the development of new chemical entities.
Chemical Properties and Synthesis
-
Chemical Structure:

-
Molecular Formula: C₁₁H₁₀N₂O₃[1]
-
Appearance: Solid[2]
-
Melting Point: 262-262.5 °C[2]
The synthesis of this compound is typically achieved through the condensation of an aromatic diamine, such as o-phenylenediamine, with α-ketoglutaric acid (2-oxopentanedioic acid).[3] This reaction can be performed under acidic conditions or with microwave assistance to improve yields and reaction times.[3][4]
Applications in Synthetic Chemistry
The carboxylic acid moiety of this compound is a key handle for a variety of chemical transformations, making it an excellent starting material for the synthesis of diverse compound libraries.
-
Esterification: The carboxylic acid can be readily converted to its corresponding esters through Fischer esterification or by reaction with alkyl halides in the presence of a base. Esterification is a common strategy to mask the polar carboxylic acid group, which can improve cell permeability and oral bioavailability of a potential drug candidate.[5]
-
Amidation: Amide derivatives can be synthesized by reacting the carboxylic acid with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU). This allows for the introduction of various substituents, which can be tailored to interact with specific biological targets.
-
Hydrazide Formation: Reaction of the corresponding ester with hydrazine hydrate yields the propanehydrazide derivative. This hydrazide is a valuable intermediate for the synthesis of other heterocyclic systems, such as pyrazoles and triazoles, or for the formation of Schiff bases.[6]
Biological Significance of Derivatives
Derivatives of this compound have shown significant potential in various therapeutic areas.
-
Anticancer Activity: Quinoxaline derivatives have been reported to exhibit potent anticancer activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR and Epidermal Growth Factor Receptor (EGFR) pathways.
-
Anti-inflammatory Activity: Certain derivatives have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation and pain.
-
Antimicrobial Activity: The quinoxaline scaffold is present in several known antimicrobial agents. Derivatives of this compound have also been investigated for their potential to inhibit the growth of various pathogenic bacteria and fungi.
Data Presentation
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Oxo-3-phenylquinoxaline | Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | HCT-116 (Colon) | 28.85 ± 3.26 | [6] |
| 2-Oxo-3-phenylquinoxaline | N-propyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide | HCT-116 (Colon) | > 50 | [6] |
| 2-Oxo-3-phenylquinoxaline | N-benzyl-3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanamide | HCT-116 (Colon) | 26.75 ± 3.50 | [6] |
Table 2: Anti-inflammatory Activity of Quinoxaline Derivatives (COX Inhibition)
| Compound Class | Specific Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
| 4-Methyl-3-oxo-quinoxaline | Derivative 11 | 37.96 | 0.62 | 61.23 |
| 4-Methyl-3-oxo-quinoxaline | Derivative 13 | 30.41 | 0.46 | 66.11 |
| 4-Methyl-3-oxo-quinoxaline | Derivative 4a | 28.8 | 1.17 | 24.61 |
| 4-Methyl-3-oxo-quinoxaline | Derivative 5 | 40.32 | 0.83 | 48.58 |
Table 3: Antimicrobial Activity of Quinoxaline Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Schiff Base | Compound 7 | S. aureus | 50 | |
| Quinoxaline Schiff Base | Compound 8a | S. aureus | 50 | |
| Quinoxaline Schiff Base | Compound 8c | E. coli | 25 | |
| Quinoxaline Schiff Base | Compound 11a | B. subtilis | 50 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the general method of condensing o-phenylenediamine with α-ketoglutaric acid.[3][4]
Materials:
-
o-Phenylenediamine
-
α-Ketoglutaric acid
-
2M Hydrochloric acid
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and α-ketoglutaric acid (1 equivalent) in 2M hydrochloric acid.
-
Heat the reaction mixture under reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot ethanol. If the solution is colored, add a small amount of activated charcoal and heat for a few minutes before hot filtration.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 85-100%[4]
Protocol 2: Synthesis of Ethyl 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoate (Esterification)
This protocol describes the Fischer esterification of the parent acid.[5]
Materials:
-
This compound
-
Absolute ethanol
-
Concentrated sulfuric acid (or 3N H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Water
Procedure:
-
Suspend this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (or a larger volume of 3N H₂SO₄) to the suspension.[5]
-
Heat the reaction mixture at reflux for 4 hours.[5]
-
After cooling to room temperature, concentrate the solution under reduced pressure.
-
Neutralize the remaining mixture with a saturated sodium bicarbonate solution to quench the acid catalyst and dissolve any unreacted starting material.
-
The ester product will precipitate. Collect the precipitate by vacuum filtration and wash thoroughly with water.[5]
-
Recrystallize the crude ester from absolute ethanol to obtain colorless needles.[5]
-
Dry the purified product under vacuum.
Expected Yield: ~95%[5]
Protocol 3: Synthesis of N-Substituted-3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanamides (Amidation)
This is a general protocol for the synthesis of amide derivatives using a peptide coupling agent.
Materials:
-
This compound
-
A primary or secondary amine (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2 equivalents)
-
1M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the amine (1.1 equivalents) and the base (TEA or DIPEA, 2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the coupling agent (DCC or EDC, 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.
-
Combine the filtrate and washings and sequentially wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 4: Synthesis of 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanehydrazide
This protocol describes the formation of a hydrazide from the corresponding ester.[6]
Materials:
-
Ethyl 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve Ethyl 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl)propanoate (1 equivalent) in ethanol in a round-bottom flask.[6]
-
Add hydrazine hydrate (2-4 equivalents) to the solution.[6]
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC.[6]
-
After completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol and dry under vacuum. The product is often pure enough for subsequent steps without further purification.[6]
Mandatory Visualizations
Diagram 1: General Synthetic Workflow
Caption: Synthetic pathways from the precursor.
Diagram 2: Anticancer Signaling Pathway Inhibition
Caption: Inhibition of EGFR and PI3K/Akt/mTOR pathways.
Diagram 3: Anti-inflammatory Mechanism of Action
Caption: Inhibition of the COX-2 pathway.
References
- 1. This compound | 7712-28-9 [chemicalbook.com]
- 2. This compound|CAS 7712-28-9 [benchchem.com]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
Quinoxaline Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their versatile structure allows for the development of potent and selective inhibitors against various enzyme families, making them highly attractive candidates for drug discovery programs in oncology, virology, and inflammatory diseases. This document provides detailed application notes on quinoxaline derivatives as inhibitors of key enzymes, alongside comprehensive protocols for their synthesis and biological evaluation.
Application Notes
Quinoxaline-based compounds have been extensively investigated as inhibitors of several classes of enzymes, primarily kinases, but also proteases and other enzymes involved in critical cellular processes.
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in diseases such as cancer. Quinoxaline derivatives have shown significant promise as inhibitors of various kinases.[1][2]
-
Pim Kinases: Pim-1 and Pim-2 are proto-oncogenic serine/threonine kinases implicated in cancer progression and drug resistance.[3][4] Quinoxaline derivatives have been developed as potent, submicromolar dual inhibitors of Pim-1 and Pim-2, demonstrating growth inhibition in cancer cell lines with high endogenous levels of these kinases.[3][4]
-
Apoptosis Signal-Regulating Kinase 1 (ASK1): ASK1 is a key mediator of cellular stress responses and is involved in the pathogenesis of various diseases.[5][6] Novel quinoxaline derivatives have been synthesized as effective ASK1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[5][6] These inhibitors have shown potential in treating conditions like non-alcoholic fatty liver disease.[6]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a tyrosine kinase that plays a central role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[7] Quinoxaline-based compounds have been designed as dual inhibitors of EGFR and other signaling molecules like COX-2, showing promise as anticancer and anti-inflammatory agents.[7]
Other Enzyme Inhibition
Beyond kinases, quinoxaline derivatives have demonstrated inhibitory activity against other important enzyme targets:
-
HIV-1 Reverse Transcriptase: Certain quinoxaline derivatives have been identified as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, a key enzyme in the viral life cycle.[8]
-
Thymidine Phosphorylase (TP): This enzyme is involved in pyrimidine metabolism and is a target for cancer chemotherapy. Several synthesized quinoxaline derivatives have displayed significant inhibitory potential against TP, with some showing better inhibition than the standard inhibitor.[9]
-
SARS-CoV-2 Main Protease (Mpro): In the search for antiviral agents against COVID-19, quinoxaline derivatives have been identified as potential inhibitors of the SARS-CoV-2 main protease, an essential enzyme for viral replication.[10]
Quantitative Data Summary
The following table summarizes the inhibitory activity of representative quinoxaline derivatives against various enzyme targets.
| Compound Class | Target Enzyme | Specific Derivative Example | IC50 (µM) | Reference |
| Quinoxaline Derivatives | Pim-1 Kinase | Compound 5c | Submicromolar | [3][4] |
| Quinoxaline Derivatives | Pim-2 Kinase | Compound 5e | Submicromolar | [3][4] |
| Dibromo substituted quinoxaline | ASK1 | Compound 26e | 0.03017 | [5][6] |
| Quinoxaline Derivatives | EGFR | Compound 4a | 0.3 | [7] |
| Quinoxaline Derivatives | EGFR | Compound 13 | 0.4 | [7] |
| Thiazolo[2,3-c][2][8][9]triazol-3-yl)quinoxaline | Thymidine Phosphorylase | Compound Series | 3.50 - 56.40 | [9] |
| 6-chloro-7-fluoroquinoxaline | HIV-1 Reverse Transcriptase | Compound 23 | >11.78 (µg/mL) | [11] |
| 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline | SARS-CoV-2 Main Protease | Compound 32 | ~301.0 | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Diphenylquinoxaline
This protocol describes the classical and widely used method for synthesizing a representative quinoxaline derivative.[12]
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of quinoxaline derivatives against a target kinase.[9][13]
Materials:
-
Target Kinase
-
Kinase Substrate
-
Quinoxaline derivative (test inhibitor)
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96- or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the quinoxaline derivative in DMSO.
-
Dilute the kinase and substrate to their final desired concentrations in kinase buffer.
-
Prepare ATP solution at the desired concentration (often at the Km for the specific kinase) in kinase buffer.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and inhibitor to the wells of the assay plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to evaluate the cytotoxic effects of quinoxaline derivatives on cancer cell lines.[8][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Quinoxaline derivative (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline derivative in culture medium.
-
Add 100 µL of the diluted compound solutions to the respective wells. Include untreated cells (vehicle control) and a known anticancer drug as a positive control.
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Visualizations
Signaling Pathways
Caption: Simplified Pim-1 kinase signaling pathway leading to apoptosis inhibition and cell cycle progression.
Caption: ASK1 signaling cascade activated by cellular stress, leading to apoptosis and inflammation.
Caption: Key downstream pathways of EGFR signaling, including the RAS/MAPK and PI3K/Akt pathways.
Experimental Workflows
Caption: A typical workflow for the synthesis and purification of quinoxaline derivatives.
Caption: A generalized workflow for determining the inhibitory activity of compounds against a target enzyme.
References
- 1. ASK1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of Pim-1 kinases in inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. benchchem.com [benchchem.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 12. Activation of apoptosis signal-regulating kinase 1 (ASK1) by the adapter protein Daxx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can arise from several factors. The primary synthesis method, the condensation of o-phenylenediamine with α-ketoglutaric acid, is sensitive to reaction conditions. Here are the most common causes of low yields and their respective solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and catalyst are critical. While conventional heating methods in solvents like ethanol or acetic acid are common, microwave-assisted synthesis can significantly improve yields and reduce reaction times.[1][2][3] For the condensation of o-phenylenediamines with alpha-oxo acids, incubation in 2M hydrochloric acid has been reported to produce high yields of 85-100%.[4]
-
Incomplete Reactions: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the expected reaction time, consider extending the reaction time or increasing the temperature.
-
Side Product Formation: The formation of unwanted side products can significantly reduce the yield of the desired product. Common side products in quinoxaline synthesis include benzimidazoles, N-oxides, and dihydroquinoxalines.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or α-ketoglutaric acid can interfere with the reaction. Ensure that high-purity starting materials are used. If necessary, purify the reactants before use.
Question: I am observing the formation of significant side products. How can I identify and minimize them?
Answer: Side product formation is a common challenge. Here's a guide to identifying and mitigating the formation of the most common impurities:
-
Benzimidazoles: These can form if the α-ketoglutaric acid degrades or contains aldehyde impurities.
-
Prevention: Use high-purity α-ketoglutaric acid. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the starting materials.
-
-
Quinoxaline N-oxides: These are typically formed by over-oxidation of the quinoxaline ring, especially under harsh reaction conditions or in the presence of an oxidizing agent.
-
Prevention: Avoid unnecessarily high temperatures and prolonged reaction times. If possible, conduct the reaction under an inert atmosphere.
-
-
Dihydroquinoxaline intermediates: The presence of these indicates that the final oxidation step to form the aromatic quinoxaline ring is incomplete.
-
Prevention: Introducing a mild oxidant can help. Often, simply exposing the reaction mixture to air by stirring it in an open flask can facilitate the oxidation. Some catalysts can also promote this final oxidation step.
-
Question: The product has oiled out or is a sticky solid instead of a precipitate. What should I do?
Answer: The formation of an oily or sticky product can be due to the presence of impurities, residual solvent, or an excess of a liquid reagent.
-
Troubleshooting Steps:
-
Check for Unreacted Starting Materials: Analyze a small sample of the oily product by NMR to check for the presence of unreacted o-phenylenediamine or α-ketoglutaric acid.
-
Purification: Attempt to purify the product using column chromatography.
-
Induce Crystallization:
-
Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes induce solidification.
-
Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then cool it slowly. Adding a seed crystal of the pure product, if available, can also help.
-
If the product is soluble in a polar solvent, try adding a non-polar solvent dropwise until turbidity is observed, then allow it to stand and crystallize.
-
-
Question: I'm having difficulty with the purification of the final product. What are the best practices?
Answer: this compound is reportedly insoluble in water, which can be advantageous for purification.[4]
-
Recrystallization: This is a highly effective method for purifying the product. Ethanol or a mixture of ethanol and water is a commonly used solvent system.[5]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot filtered. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
-
Washing: If the product precipitates from the reaction mixture, washing the solid with water can help remove water-soluble impurities. A subsequent wash with a cold organic solvent like diethyl ether can remove non-polar impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the condensation reaction between o-phenylenediamine and α-ketoglutaric acid (also known as 2-oxopentanedioic acid).[1]
Q2: Can I use microwave irradiation for this synthesis?
A2: Yes, microwave-assisted synthesis has been reported for quinoxalinone derivatives and can lead to shorter reaction times and improved yields compared to conventional heating methods.[1][3]
Q3: What catalysts are effective for this reaction?
A3: Acidic catalysts such as hydrochloric acid and acetic acid are commonly employed to facilitate the condensation reaction.[4] Other catalysts like iodine have also been used in quinoxaline synthesis.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What are the expected spectroscopic data for this compound?
A5: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following characteristic signals:
-
¹H NMR: Signals corresponding to the aromatic protons on the quinoxaline ring, two methylene (CH₂) groups of the propionic acid side chain, and a carboxylic acid proton.
-
¹³C NMR: Resonances for the carbonyl carbon of the quinoxalinone, the carboxylic acid carbon, the aromatic carbons, and the two methylene carbons.
-
IR Spectroscopy: Characteristic absorption bands for the N-H bond, C=O bonds (amide and carboxylic acid), and aromatic C-H and C=C bonds.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound and related quinoxalinones under various conditions.
| Synthesis Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Condensation | o-phenylenediamine, α-keto acids | 2M Hydrochloric Acid | Incubation | - | 85-100 | [4] |
| Microwave-assisted | Substituted aromatic diamine, α-ketoglutaric acid | - | - | - | - | [1] |
| Condensation | o-phenylenediamine, α-hydroxy ketones | Acetic Acid | Reflux | - | - | [2] |
| Microwave-assisted | o-phenylenediamine, α-hydroxy ketones | Acetic Acid | - | - | - | [2] |
Experimental Protocols
Protocol 1: Conventional Synthesis via Condensation
This protocol describes the synthesis of this compound by the condensation of o-phenylenediamine and α-ketoglutaric acid.
Materials:
-
o-phenylenediamine
-
α-ketoglutaric acid
-
2M Hydrochloric Acid or Glacial Acetic Acid
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., 2M HCl or glacial acetic acid).
-
Add α-ketoglutaric acid (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, slowly add cold water to the reaction mixture to induce precipitation.
-
Wash the crude product with cold water to remove any residual acid and unreacted starting materials.
-
Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Protocol 2: Microwave-Assisted Synthesis
This protocol provides a general guideline for a microwave-assisted synthesis, which can significantly reduce reaction times.
Materials:
-
o-phenylenediamine
-
α-ketoglutaric acid
-
Glacial Acetic Acid (as a solvent and catalyst)
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1 equivalent) and α-ketoglutaric acid (1 equivalent).
-
Add a minimal amount of glacial acetic acid to wet the solids.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable temperature (e.g., 100-120 °C) and power for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined empirically.
-
After the reaction is complete, cool the vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the product by recrystallization as described in Protocol 1.
-
Dry the purified product under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 7712-28-9 [benchchem.com]
Technical Support Center: Troubleshooting Common Side Reactions in Quinoxaline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinoxaline derivatives is a fundamental process in the development of new pharmaceuticals and functional materials. However, the formation of unwanted side products can often complicate these syntheses, leading to reduced yields and challenging purification procedures. This technical support center provides a comprehensive guide to troubleshooting the most common side reactions encountered during quinoxaline synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?
A1: The formation of a benzimidazole byproduct is a common issue that typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative. This can occur if the 1,2-dicarbonyl compound you are using has degraded or contains aldehyde impurities.[1]
Troubleshooting Strategies:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, it is crucial to check the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If aldehyde impurities are detected, the reagent must be purified.
-
Purify the 1,2-Dicarbonyl Starting Material: If your 1,2-dicarbonyl compound is contaminated with aldehydes, purification by recrystallization or distillation is necessary.
-
Use an α-Diketone Instead of an α-Ketoaldehyde: Whenever the synthesis allows, using a 1,2-diketone, where both carbonyls are ketones, will prevent the side reaction with o-phenylenediamine that forms benzimidazoles.
Q2: I've isolated my quinoxaline product, but I'm observing signals in my characterization data that suggest the presence of a quinoxaline N-oxide. How can this be avoided?
A2: Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[1] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present, including atmospheric oxygen, especially at elevated temperatures.
Troubleshooting Strategies:
-
Control the Reaction Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can effectively mitigate the formation of N-oxide byproducts.[1]
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.
-
Moderate Reaction Temperature: Prolonged reaction times at high temperatures in the presence of air can promote the formation of N-oxides.[1]
Q3: My quinoxaline synthesis has a low yield, and I suspect the formation of a stable dihydroquinoxaline intermediate. How can I address this?
A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete. This is more common when the reaction is performed under non-oxidizing conditions.
Troubleshooting Strategies:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air and stirring for a period after the initial condensation can facilitate the oxidation of the dihydroquinoxaline to the aromatic quinoxaline.[1]
-
Catalyst Selection: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.[1]
Data Presentation: Optimizing Reaction Conditions for High-Yield Quinoxaline Synthesis
While direct comparative data on side product formation is often not presented in a standardized format in the literature, the following tables summarize various catalytic systems and reaction conditions that have been reported to produce high yields of quinoxalines, implicitly minimizing side reactions.
Table 1: Effect of Various Catalysts on the Yield of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| AlCuMoVP | Toluene | 25 | 120 | 92 | [2] |
| AlFeMoVP | Toluene | 25 | 120 | 80 | [2] |
| CAN (5 mol%) | Water | Room Temp. | 20 | up to 98 | [3] |
| H₅PW₆Mo₄V₂O₄₀·14H₂O | Ethanol:Water (1:1) | Reflux | 15-30 | 93 | [4] |
| None | Toluene | 25 | 120 | 0 | [5] |
| Pyridine | THF | Room Temp. | 120 | Excellent | [5] |
| Phenol | EtOH/H₂O | Room Temp. | - | High | [5] |
Table 2: Synthesis of Quinoxalines under Various Reaction Conditions
| Reactants | Reaction Conditions | Time | Yield (%) | Reference |
| o-phenylenediamine, Glyoxal | Acetonitrile, Ni-nanoparticles | - | - | [1] |
| o-phenylenediamine, 1,2-dicarbonyls | Microwave, Ethanol | Short | High | [1] |
| o-phenylenediamine, Benzil | HFIP, Room Temp. | 1 hour | 95 | |
| o-phenylenediamine, Benzil | TiO₂-Pr-SO₃H, RT | 10 min | 95 | [3] |
Experimental Protocols
Protocol 1: Purification of Benzil (a 1,2-Dicarbonyl Compound)
This protocol describes the recrystallization of benzil to remove impurities such as benzoic acid and benzaldehyde, which can lead to the formation of benzimidazole byproducts.
Materials:
-
Crude benzil
-
Ethanol or rectified spirit
-
Erlenmeyer flask
-
Heating mantle or water bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude benzil in an Erlenmeyer flask.
-
Add a minimum amount of ethanol or rectified spirit (approximately 2.5 mL per gram of benzil).
-
Gently heat the mixture on a water bath or heating mantle with occasional swirling until the benzil is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystallization.
-
Collect the purified benzil crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals completely before use in the quinoxaline synthesis.
Protocol 2: Column Chromatography for Separation of Quinoxaline from Benzimidazole Byproduct
This protocol provides a general procedure for the purification of a quinoxaline derivative from a more polar benzimidazole impurity using silica gel column chromatography.[1]
Materials:
-
Crude reaction mixture containing quinoxaline and benzimidazole
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a low polarity mixture of hexane and ethyl acetate).
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Add a layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elute the Column:
-
Begin eluting the column with the solvent system. Generally, the less polar quinoxaline will elute before the more polar benzimidazole.
-
Gradually increase the polarity of the eluent if necessary to elute the benzimidazole.
-
-
Collect and Analyze Fractions:
-
Collect fractions in separate tubes.
-
Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure quinoxaline.
-
-
Isolate the Product:
-
Combine the pure fractions containing the quinoxaline product.
-
Remove the solvent under reduced pressure to obtain the purified quinoxaline.
-
Mandatory Visualization
Troubleshooting Workflow for Quinoxaline Synthesis
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during quinoxaline synthesis.
Caption: A step-by-step workflow for troubleshooting common side reactions in quinoxaline synthesis.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Initial Synthesis
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction: The condensation of o-phenylenediamine with 2-oxoglutaric acid may not have gone to completion. | - Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and ensure the disappearance of starting materials. - Microwave-Assisted Synthesis: Consider using microwave irradiation, which has been shown to improve yields and reduce reaction times for the synthesis of quinoxalinone derivatives.[1] |
| Side Reactions: Formation of byproducts during the reaction can reduce the yield of the desired product. | - Control Reaction Temperature: Maintain a consistent and optimal temperature throughout the reaction. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the o-phenylenediamine starting material. |
| Loss During Workup: Product may be lost during the extraction and washing steps. | - pH Adjustment: Carefully adjust the pH of the aqueous solution during extraction to ensure the carboxylic acid is in its desired form (protonated for organic extraction, deprotonated for aqueous extraction). - Multiple Extractions: Perform multiple extractions with smaller volumes of solvent to maximize recovery. |
Issue 2: Difficulty in Removing Impurities by Recrystallization
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice: The chosen solvent may not provide a significant difference in solubility for the product and impurities at high and low temperatures. | - Solvent Screening: Experiment with a variety of solvents. Acetic acid and ethanol are commonly used for quinoxaline derivatives. Consider solvent mixtures to fine-tune solubility. - Solubility Testing: Perform small-scale solubility tests with the crude product in different solvents to identify the most suitable one for recrystallization. |
| Co-precipitation of Impurities: Impurities with similar solubility profiles to the product may co-precipitate during crystallization. | - Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals. - Seeding: Introduce a small crystal of the pure product to the cooling solution to encourage selective crystallization. |
| Oily Product Formation: The product may separate as an oil instead of crystals. | - Solvent Polarity: The solvent may be too nonpolar. Try a more polar solvent or a solvent mixture. - Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. |
Issue 3: Challenges with Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Poor Separation on Silica Gel: The product and impurities may have similar polarities, leading to co-elution. | - Solvent System Optimization: Use TLC to test various eluent systems with different polarities to achieve better separation. - Deactivate Silica Gel: Quinoxaline derivatives can sometimes interact strongly with the acidic silica gel. Pre-treat the silica gel column with a solvent mixture containing a small amount of triethylamine (1-2%) to neutralize acidic sites. |
| Product Tailing on the Column: The product spot on TLC or the peak in the chromatogram is elongated, indicating interaction with the stationary phase. | - Add Acetic Acid to Eluent: For acidic compounds like the target molecule, adding a small amount of acetic acid to the eluent can improve peak shape by keeping the compound protonated. |
| Low Recovery from the Column: The product may be irreversibly adsorbed onto the silica gel. | - Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reverse-phase C18 column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are:
-
Condensation Reaction: A microwave-assisted reaction between a substituted aromatic diamine (like o-phenylenediamine) and α-ketoglutaric acid (2-oxopentanedioic acid).[1]
-
Hydrolysis: Hydrolysis of its ester precursor, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, under either acidic or basic conditions.[2]
Q2: What are the likely impurities I might encounter?
A2: While specific impurities depend on the synthetic route, potential contaminants include:
-
Unreacted starting materials (o-phenylenediamine or 2-oxoglutaric acid).
-
Side products from the condensation reaction, such as isomers or products of incomplete cyclization.
-
If synthesizing from the ethyl ester, unhydrolyzed starting material can be a major impurity.
Q3: What is a good starting point for a recrystallization solvent?
A3: For quinoxalinone derivatives, ethanol and acetic acid are often good starting points for recrystallization. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific crude product.
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when:
-
Recrystallization fails to remove impurities effectively.
-
Multiple impurities are present with similar polarities.
-
A very high degree of purity is required.
Q5: How can I monitor the purity of my final product?
A5: The purity of this compound can be assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of impurities.
-
Melting Point: A sharp melting point close to the literature value (262-262.5 °C) is indicative of high purity.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Microwave-Assisted Condensation
This protocol is based on a general method for the synthesis of quinoxalinone derivatives.[1]
Materials:
-
o-Phenylenediamine
-
2-Oxoglutaric acid
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1 equivalent) and 2-oxoglutaric acid (1 equivalent) in ethanol.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a suitable temperature and time (optimization may be required, e.g., 120 °C for 15-30 minutes).
-
After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Proceed with purification as described in the protocols below.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Chosen recrystallization solvent (e.g., glacial acetic acid or ethanol)
-
Heating mantle or hot plate
-
Erlenmeyer flask
-
Buchner funnel and filter paper
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution boiled for a few more minutes.
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (or alternative stationary phase)
-
Eluent system (e.g., a mixture of dichloromethane and methanol with a small percentage of acetic acid)
-
Chromatography column
-
Fraction collector or test tubes
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Physical and Purity Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₂O₃ | [2] |
| Molecular Weight | 218.21 g/mol | [2] |
| Melting Point | 262-262.5 °C | [2] |
| Typical Purity after Recrystallization | >98% (by HPLC) | General expectation for this method |
| Typical Purity after Column Chromatography | >99% (by HPLC) | General expectation for this method |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of the target compound.
Caption: A decision tree for troubleshooting low purity during purification.
References
solubility issues of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid in in vitro assays.
Troubleshooting Guide
Issue: Precipitate Formation When Preparing Stock Solutions or Diluting in Aqueous Media
Question: I am observing precipitation when trying to dissolve this compound to make a stock solution, or when I dilute my DMSO stock solution into my aqueous assay buffer/cell culture medium. How can I resolve this?
Answer:
Precipitation of this compound is a common issue due to its planar heterocyclic structure and the presence of a carboxylic acid group, which can lead to low aqueous solubility. The following step-by-step troubleshooting workflow is recommended.
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: In which solvents can I dissolve this compound?
A1: Based on its chemical structure (a quinoxalinone derivative with a carboxylic acid side chain), the solubility is expected to be poor in water and non-polar organic solvents. It is generally soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For aqueous solutions, solubility can be significantly increased by deprotonating the carboxylic acid group at a basic pH.
Q2: What is the recommended way to prepare a stock solution?
A2: The standard recommendation is to first attempt to dissolve the compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1] If the compound does not readily dissolve, gentle warming (to 37°C), vortexing, or brief sonication can be applied.[2] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q3: My compound dissolves in DMSO, but precipitates when I add it to my cell culture medium. What should I do?
A3: This phenomenon, often called "solvent shock," is common for hydrophobic compounds.[1] To mitigate this, you can try the following:
-
Reverse Dilution: Add the small volume of your DMSO stock solution dropwise to the full volume of your pre-warmed (37°C) aqueous medium while gently vortexing.[3] This helps to rapidly disperse the compound.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Reduce Final Concentration: The observed precipitation may indicate that you are exceeding the compound's solubility limit in the final aqueous medium. Try working with lower final concentrations.
Q4: Can I use pH modification to improve solubility?
A4: Yes, for a carboxylic acid like this compound, increasing the pH of the solvent will deprotonate the acid group, forming a more soluble carboxylate salt. You can prepare a stock solution in a basic solution, such as 10-50 mM NaOH. However, you must ensure that the final pH of your assay medium is compatible with your experimental system (e.g., cells). Always check the final pH after adding your basic stock solution and adjust if necessary.
Q5: Are there any recommended co-solvents or surfactants?
A5: If pH adjustment is not a viable option, you can try incorporating a small amount of a biocompatible surfactant or co-solvent in your final aqueous medium.[4] Options include:
-
Pluronic® F-68: A non-ionic surfactant, often used at concentrations between 0.01% and 0.1%.
-
Tween® 80 or PEG400: These can also be used, but their effects on your specific assay should be validated.[3][4]
Always run a vehicle control with the same concentration of the co-solvent to ensure it does not affect your experimental results.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent/Solution | Expected Solubility | Recommendations |
| Water | Poor | Not recommended for stock solutions. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Poor | Not recommended for stock solutions. |
| Ethanol | Sparingly Soluble | May require heating; risk of precipitation on cooling or dilution. |
| Methanol | Sparingly Soluble | Similar to ethanol. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended solvent for primary stock solutions. [1] |
| Dimethylformamide (DMF) | Soluble | Alternative to DMSO; ensure compatibility with the assay. |
| 10-50 mM NaOH (aq.) | Soluble | Forms the sodium salt; useful for aqueous stocks. Check final pH. |
Table 2: Recommended Maximum Final Concentration of Solvents in Cell-Based Assays
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Some cell lines may be sensitive even at 0.1%. Always run a vehicle control.[1] |
| Ethanol | ≤ 0.1% (v/v) | Can have biological effects at higher concentrations. |
| Pluronic® F-68 | ≤ 0.1% (w/v) | Generally well-tolerated by most cell lines. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out 2.18 mg of this compound (MW: 218.21 g/mol ).
-
Add 1 mL of anhydrous, sterile-filtered DMSO.
-
Vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[2]
-
Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C.
Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium from a 10 mM DMSO Stock
-
Pre-warm your cell culture medium to 37°C.
-
In a sterile tube, add 999 µL of the pre-warmed medium.
-
Set a vortex mixer to a gentle speed.
-
While the medium is vortexing, carefully add 1 µL of the 10 mM DMSO stock solution dropwise into the medium.[3]
-
Continue gentle vortexing for another 10-15 seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately to prevent potential precipitation over time.[1] The final DMSO concentration will be 0.1%.
Mandatory Visualizations
Quinoxaline derivatives are known to modulate a variety of signaling pathways, which may be relevant to the biological activity of this compound.
Caption: Potential signaling pathways affected by quinoxaline compounds.
References
Technical Support Center: Optimizing Quinoxaline Propionic Acid Derivative Synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis and optimization of quinoxaline propionic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing quinoxaline propionic acid derivatives?
The most prevalent method is the condensation reaction between a substituted ortho-phenylenediamine (1,2-diaminobenzene) and an α-keto acid, such as 2-oxopentanedioic acid (α-ketoglutaric acid), or its ester derivatives.[1][2] This reaction is typically catalyzed by an acid and can be performed under various conditions, including conventional heating and microwave irradiation.[1]
Q2: What are the key reaction parameters to optimize for better yield and purity?
The critical parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time.[3] The electronic nature of the substituents on the ortho-phenylenediamine also plays a significant role. Electron-donating groups on the diamine can increase its nucleophilicity and potentially improve reaction rates and yields.[4]
Q3: My reaction mixture is turning dark, and I'm getting colored impurities. What causes this and how can I prevent it?
The formation of colored impurities often results from the oxidation of the ortho-phenylenediamine starting material or intermediates.[5] To minimize this, it is recommended to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] Using high-purity, freshly sourced reagents can also prevent side reactions.
Q4: How can I purify the final quinoxaline propionic acid derivative?
Purification is commonly achieved through recrystallization.[6] Ethanol is a frequently used solvent for this purpose.[6][7][8] For products with poor solubility, a method involving dissolution in a dilute basic solution (like 5% NaOH) followed by reprecipitation via acidification with a dilute acid (e.g., HCl) can be effective.[5] If recrystallization is insufficient, silica gel column chromatography can be employed, though some quinoxaline derivatives may be unstable on silica.[5][6]
Troubleshooting Guide
Issue 1: Low Reaction Yield
| Possible Cause | Suggested Solution | References |
| Inefficient Catalyst | The choice of catalyst is crucial. Many modern syntheses use catalysts to improve yields and shorten reaction times. Experiment with different Lewis or Brønsted acids. Heterogeneous catalysts are also an excellent option as they simplify product work-up. | [7][9][10][11] |
| Suboptimal Solvent | The reaction medium affects reactant solubility and reaction rate. While ethanol is common, other solvents like methanol, acetonitrile, toluene, or even water have been used successfully. In some cases, solvent-free conditions under microwave irradiation can provide excellent yields. | [1][10][12][13] |
| Inappropriate Temperature | Many modern protocols achieve high yields at room temperature, which can also reduce side product formation.[7][9][10] If the reaction is slow, gentle heating or the use of microwave irradiation can be beneficial.[1][4] However, excessively high temperatures can lead to decomposition.[5] | |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time, adding more catalyst, or moderately increasing the temperature. | [7][14] |
Issue 2: Side Product Formation
| Possible Cause | Suggested Solution | References |
| Oxidation of Reactants | As mentioned in the FAQ, o-phenylenediamines are prone to oxidation. Perform the reaction under an inert atmosphere (N₂ or Ar) and use degassed solvents to minimize oxidative side products. | [5] |
| Reactant Decomposition | The α-keto acid may decompose at high temperatures. Employ milder reaction conditions, such as room temperature synthesis or controlled microwave heating, to avoid degradation. | [4][5] |
| Self-Condensation or Polymerization | Ensure the stoichiometry of the reactants is accurate. A 1:1 or slight excess of the diamine (e.g., 1.1:1) is often used.[7] Adding the reactants slowly or in portions can sometimes mitigate unwanted side reactions. |
Data on Reaction Condition Optimization
Optimizing the catalyst and solvent system is a primary strategy for improving the synthesis of quinoxaline derivatives.
Table 1: Comparison of Different Catalysts for Quinoxaline Synthesis Reaction: o-phenylenediamine (1 mmol) + Benzil (1 mmol) at Room Temperature
| Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| None | Toluene | 120 | 0 | [3] |
| AlCuMoVP | Toluene | 120 | 92 | [3][10] |
| CrCl₂·6H₂O | Ethanol | 38 | 93 | [7] |
| PbBr₂ | Ethanol | 45 | 92 | [7] |
| CuSO₄·5H₂O | Ethanol | 60 | 90 | [7] |
| TiO₂-Pr-SO₃H | Ethanol | 10 | 95 | [9] |
| Al₂O₃–ZrO₂ | DMF | 10-15 | 90-96 | [11] |
Table 2: Effect of Reaction Conditions
| Method | Conditions | Time | Yield | Advantages | Reference |
| Conventional Heating | Reflux in Ethanol/Acetic Acid | 2-30 hours | 60-88% | Simple setup | [4][9][14] |
| Microwave Irradiation | Solvent-free or in Ethanol | 1-15 min | 85-95% | Rapid, high yield, green | [1][4] |
| Room Temperature | Catalyst in Toluene/Ethanol | 10-120 min | 90-95% | Mild conditions, reduced side products | [7][9][10] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 3-(3-oxo-3,4-dihydro-quinoxalin-2-yl) propionic acid
This protocol is adapted from methodologies involving microwave-assisted reactions of aromatic diamines with α-keto acids.[1]
Materials:
-
ortho-phenylenediamine (1 mmol, 108 mg)
-
2-oxopentanedioic acid (α-ketoglutaric acid) (1 mmol, 146 mg)
-
Ethanol (5 mL)
Procedure:
-
Combine ortho-phenylenediamine and 2-oxopentanedioic acid in a microwave reaction vessel.
-
Add 5 mL of ethanol as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100-120°C for 5-10 minutes.
-
Monitor the reaction completion using TLC (e.g., with a mobile phase of ethyl acetate:hexane, 2:1).
-
After completion, cool the reaction vessel to room temperature.
-
The product often precipitates upon cooling. Filter the solid product.
-
Wash the collected solid with cold ethanol and dry under vacuum.
-
If further purification is needed, recrystallize from ethanol.
Protocol 2: Catalyst-Mediated Synthesis at Room Temperature
This protocol is based on efficient, mild condition syntheses using heterogeneous or Lewis acid catalysts.[7][10]
Materials:
-
Substituted ortho-phenylenediamine (1 mmol)
-
Ethyl 2-oxo-4-phenylbutanoate (or similar α-keto ester) (1 mmol)
-
Catalyst (e.g., AlCuMoVP, 100 mg, or CrCl₂·6H₂O, 0.01 g)
-
Solvent (e.g., Toluene or Ethanol, 7 mL)
Procedure:
-
In a round-bottom flask, add the ortho-phenylenediamine, the α-keto ester, and the chosen solvent.
-
Add the catalyst to the mixture.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using TLC. Reaction times can vary from 15 minutes to 2 hours depending on the catalyst.
-
Upon completion, if using a heterogeneous catalyst, separate it by filtration.
-
Wash the catalyst with a small amount of the solvent.
-
Combine the filtrate and washings, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline propionic acid ester derivative.
Visual Guides
Caption: General workflow for the synthesis of quinoxaline propionic acid derivatives.
Caption: Troubleshooting logic for optimizing reaction outcomes.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. ajphs.com [ajphs.com]
- 3. benchchem.com [benchchem.com]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. soc.chim.it [soc.chim.it]
- 14. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid Degradation and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of this compound?
A1: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1] For this compound, typical stress conditions include:
-
Acidic Hydrolysis: Treatment with 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at room temperature or elevated temperatures (e.g., 60°C).[1]
-
Alkaline Hydrolysis: Treatment with 0.1 M to 1 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature or elevated temperatures.[1]
-
Oxidative Degradation: Exposure to an oxidizing agent such as 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound or a solution at elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Photolytic Degradation: Exposing the compound to UV and visible light, as per ICH Q1B guidelines, to assess its photosensitivity.[2][3][4]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure, which contains a quinoxalinone ring and a propionic acid side chain, potential degradation pathways include:
-
Hydrolysis: The amide bond within the quinoxalinone ring could be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opening.
-
Oxidation: The nitrogen atoms in the quinoxaline ring and the methylene groups in the propionic acid side chain are potential sites for oxidation.[5]
-
Decarboxylation: The carboxylic acid group of the propionic acid side chain may be lost as carbon dioxide under thermal stress.
-
Tautomerization: Reduced forms of quinoxalines are known to undergo tautomerization, which can be a pathway for degradation.[6]
Q3: Which analytical techniques are most suitable for studying the degradation of this compound?
A3: A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and effective technique.[7][8] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is highly recommended as it provides molecular weight and fragmentation information.[9][10][11]
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH for the acidic compound.- Column overload.- Column contamination or degradation. | - Adjust the mobile phase pH to ensure the compound is in a single ionic form.- Reduce the sample concentration or injection volume.[1]- Flush the column with a strong solvent or replace the column if necessary.[12] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues. | - Ensure proper mobile phase preparation and degassing. Check the pump for leaks or pressure fluctuations.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Ghost Peaks | - Contamination in the injector, column, or mobile phase.- Carryover from previous injections. | - Flush the injector and column with a strong, appropriate solvent.- Prepare fresh mobile phase.- Include a blank injection in your sequence to check for carryover.[1] |
| No Peaks or Very Small Peaks | - Incorrect sample preparation.- Detector issue (e.g., wrong wavelength).- Injection failure. | - Verify sample concentration and solubility in the mobile phase.- Ensure the detector is set to a wavelength where the compound has significant absorbance.- Check the injector for proper operation and ensure the correct volume is being injected.[1] |
Experimental Protocols
Forced Degradation Studies Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation (Solution): Heat the stock solution at 80°C for 48 hours.
-
Thermal Degradation (Solid): Keep the solid compound in an oven at 80°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3][4] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Representative Stability-Indicating HPLC Method
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution may be required to achieve optimal separation).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm or a more specific wavelength).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Data Presentation
The following tables present illustrative quantitative data for the degradation of this compound under various stress conditions. This data is hypothetical and intended to serve as a guide for what researchers might observe.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| Acidic Hydrolysis | 1 M HCl | 24 hours | 60°C | 15% | 2 |
| Alkaline Hydrolysis | 1 M NaOH | 8 hours | 60°C | 25% | 3 |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | 18% | 2 |
| Thermal (Solution) | - | 48 hours | 80°C | 10% | 1 |
| Thermal (Solid) | - | 48 hours | 80°C | 5% | 1 |
| Photolytic (Solution) | 1.2 million lux hours & 200 Wh/m² | - | Room Temp | 12% | 2 |
| Photolytic (Solid) | 1.2 million lux hours & 200 Wh/m² | - | Room Temp | 7% | 1 |
Table 2: Illustrative Retention Times of Parent Compound and Degradation Products
| Sample | Peak | Retention Time (min) (Illustrative) |
| Control (Unstressed) | Parent Compound | 10.5 |
| Acid Stressed | Degradation Product 1 | 6.2 |
| Degradation Product 2 | 8.1 | |
| Parent Compound | 10.5 | |
| Alkali Stressed | Degradation Product 3 | 4.5 |
| Degradation Product 4 | 7.3 | |
| Degradation Product 5 | 9.0 | |
| Parent Compound | 10.5 | |
| Oxidative Stressed | Degradation Product 6 | 8.8 |
| Degradation Product 7 | 11.2 | |
| Parent Compound | 10.5 |
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Logic diagram for HPLC troubleshooting.
References
- 1. ijsdr.org [ijsdr.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tracing major metabolites of quinoxaline-1,4-dioxides in abalone with high-performance liquid chromatography tandem positive-mode electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Determination of quinoxalines veterinary drug residues in food products of animal origin by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
troubleshooting quinoxaline synthesis byproducts
Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, avoiding byproduct formation, and optimizing reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of quinoxalines in a question-and-answer format, providing direct and actionable advice.
Q1: My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?
A1: The formation of a benzimidazole byproduct is a common issue in quinoxaline synthesis. It typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[1] Degradation of the dicarbonyl compound can also lead to the formation of these impurities.
Troubleshooting Steps:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, it is crucial to check the purity of the 1,2-dicarbonyl reagent. Techniques such as Nuclear Magnetic Resonance (NMR) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect the presence of aldehyde or carboxylic acid impurities.[1]
-
Purify the 1,2-Dicarbonyl Compound: If impurities are detected, the reagent should be purified. This can be achieved through methods like recrystallization or column chromatography.[1]
-
Optimize Reaction Conditions: In some cases, the reaction conditions can be modified to favor the formation of the quinoxaline over the benzimidazole. This could involve changing the solvent, temperature, or catalyst.
Q2: I am observing the formation of Quinoxaline N-oxides in my reaction. How can this be avoided?
A2: Quinoxaline N-oxides are typically formed through the over-oxidation of the quinoxaline ring.[1] This can happen if the reaction conditions are too harsh or if an oxidizing agent is present, which can sometimes be atmospheric oxygen.
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.
-
Control the Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent the oxidation of the quinoxaline ring by atmospheric oxygen, especially at elevated temperatures.[1]
-
Moderate Reaction Temperature: High reaction temperatures can sometimes promote oxidation. Lowering the temperature may help to minimize the formation of N-oxide byproducts.
Q3: My reaction seems to have stalled at a dihydroquinoxaline intermediate. How can I promote the final oxidation to the desired quinoxaline?
A3: The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[1] This is more common when the reaction is carried out under non-oxidizing conditions.
Troubleshooting Steps:
-
Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. Stirring the reaction mixture open to the atmosphere for a period after the initial condensation can facilitate this.[1]
-
Optimize Catalyst Choice: Certain catalysts, particularly those based on transition metals, can aid in the final oxidation step.[1] Experimenting with different catalysts may improve the conversion to the final product.
-
Increase Reaction Time or Temperature: In some cases, allowing the reaction to proceed for a longer time or at a slightly elevated temperature can provide the necessary energy for the final oxidation to occur.
Q4: My TLC plate shows multiple unidentified spots, suggesting decomposition. What can I do to minimize this?
A4: The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate can indicate the decomposition of starting materials or the desired product, or the occurrence of complex side reactions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can often lead to the degradation of sensitive organic molecules.
-
Shorten the Reaction Time: Monitor the reaction closely by TLC to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.
-
Ensure Purity of Starting Materials: Impurities in the starting materials can sometimes catalyze decomposition pathways.
-
Consider a Milder Catalyst: A highly active catalyst might be promoting unwanted side reactions.
Q5: The yield of my quinoxaline product is consistently low. What are the potential causes and how can I improve it?
A5: Low yields in quinoxaline synthesis can be attributed to several factors, including incomplete reactions, suboptimal conditions, inefficient catalysis, or the prevalence of side reactions.[2]
Troubleshooting Steps:
-
Monitor Reaction Progress: Use TLC to track the consumption of starting materials and the formation of the product to ensure the reaction goes to completion.
-
Screen Reaction Conditions: Experiment with different solvents, temperatures, and reaction times. Greener protocols using solvents like ethanol or water have been reported to be highly efficient.[1]
-
Optimize Catalyst: A wide range of catalysts, from simple acids to more complex metal-based systems, have been employed for quinoxaline synthesis.[1] Screening different catalysts can significantly impact the yield.
-
Identify and Address Byproducts: If a major byproduct is being formed, identify it and implement the targeted troubleshooting steps as outlined in this guide.
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield of quinoxaline synthesis.
Table 1: Effect of Different Catalysts on Quinoxaline Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Toluene | 25 | 2 | 0 | [3] |
| Alumina | Toluene | 25 | 2 | 0 | [3] |
| AlCuMoVP | Toluene | 25 | 2 | 92 | [3] |
| AlFeMoVP | Toluene | 25 | 2 | 80 | [3] |
| (NH4)6Mo7O24.4H2O | Ethanol | RT | 0.5 | 95 | [4] |
| Na2PdP2O7 | Ethanol | RT | 0.5 | 98 | [5] |
| MAP | Ethanol | RT | 0.07 | 96 | [6] |
| DAP | Ethanol | RT | 0.03 | 98 | [6] |
| TSP | Ethanol | RT | 0.03 | 97 | [6] |
Table 2: Effect of Different Solvents on Quinoxaline Yield
| Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Water | Na2PdP2O7 | RT | 30 | 49 | [5] |
| Dichloromethane | Na2PdP2O7 | RT | 30 | 86 | [5] |
| Acetonitrile | Na2PdP2O7 | RT | 30 | 70 | [5] |
| Ethyl Acetate | Na2PdP2O7 | RT | 30 | 87 | [5] |
| Methanol | Na2PdP2O7 | RT | 30 | 90 | [5] |
| Propanol | Na2PdP2O7 | RT | 30 | 83 | [5] |
| Ethanol | Na2PdP2O7 | RT | 30 | 98 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and purification of quinoxalines.
Protocol 1: General Procedure for the Synthesis of 2,3-Diphenylquinoxaline
-
Reaction Setup: To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in a round-bottom flask, add the chosen solvent (e.g., 8 mL of toluene or 3 mL of ethanol).[3][5]
-
Catalyst Addition: Add the selected catalyst (e.g., 100 mg of AlCuMoVP or 10 mg of Na2PdP2O7).[3][5]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: Upon completion, if a solid catalyst was used, remove it by filtration. Dry the filtrate over anhydrous Na₂SO₄.
-
Purification: Evaporate the solvent under reduced pressure to obtain the crude product. Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[1]
Protocol 2: Purification of Quinoxaline from Benzimidazole Byproduct by Column Chromatography
-
Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be optimized based on the specific quinoxaline and benzimidazole derivatives.
-
Sample Loading: Dissolve the crude product containing the quinoxaline and benzimidazole impurity in a minimum amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. Generally, quinoxalines are less polar than benzimidazoles and will elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure quinoxaline.
-
Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting quinoxaline synthesis.
Caption: A step-by-step workflow for troubleshooting common issues in quinoxaline synthesis.
Caption: Reaction pathways leading to the desired quinoxaline and common byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Synthesized Quoxaline Compounds
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the purity of synthesized quinoxaline compounds. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in quinoxaline synthesis?
A1: Common impurities include unreacted starting materials, benzimidazole derivatives, dihydroquinoxaline intermediates, and quinoxaline N-oxides.[1] The formation of benzimidazole byproducts can occur if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[1] Dihydroquinoxalines may form if the final oxidation step is incomplete, particularly under non-oxidizing conditions.[1] Over-oxidation, harsh reaction conditions, or the presence of an oxidizing agent can lead to the formation of quinoxaline N-oxides.[1]
Q2: What are the primary methods for purifying crude quinoxaline products?
A2: The most common and effective methods for purifying quinoxaline compounds are recrystallization and column chromatography.[2] Recrystallization is highly effective for solid products, with ethanol being a frequently used solvent.[2][3] For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard and powerful technique.[2][4]
Q3: How can I remove persistent colored impurities from my quinoxaline sample?
A3: Colored impurities can often be removed by treating a solution of the compound with activated charcoal.[5] The crude product is dissolved in a suitable hot solvent, a small amount of activated charcoal is added, and the mixture is briefly heated and swirled. A hot gravity filtration to remove the charcoal is followed by cooling the filtrate to allow for crystallization of the purified product.[5]
Q4: My quinoxaline derivative seems to be unstable on silica gel during column chromatography. What can I do?
A4: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[5] To mitigate this, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[5] Alternatively, using a different stationary phase such as alumina or reverse-phase C18 silica can be effective.[5]
Q5: How do I choose an appropriate solvent system for column chromatography?
A5: The ideal solvent system for column chromatography is typically determined through preliminary analysis by Thin-Layer Chromatography (TLC).[4][5] The goal is to find a solvent or solvent mixture that provides good separation between your desired quinoxaline compound and any impurities. A common eluent system for quinoxalines is a mixture of hexane and ethyl acetate.[2]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of your synthesized quinoxaline compounds.
Low Yield After Purification
| Problem | Possible Cause | Solution |
| Low recovery of product after extraction and work-up. | The pH of the aqueous layer may not be optimal for your specific quinoxaline derivative, causing it to remain in the aqueous phase. | Adjust the pH of the aqueous layer based on the pKa of your compound to ensure it partitions into the organic solvent. Perform multiple extractions with a suitable organic solvent to maximize recovery.[5] |
| Product precipitates on the chromatography column. | The compound has low solubility in the chosen chromatography solvents. | Ensure the crude product is fully dissolved before loading it onto the column. If solubility is a persistent issue, consider solid loading by pre-adsorbing the sample onto a small amount of silica gel.[5] |
| Product co-elutes with a major impurity. | The selected solvent system lacks the necessary selectivity to separate the product from a closely eluting impurity. | Experiment with different solvent systems on TLC to achieve better separation before attempting column chromatography. A gradual increase in solvent polarity (gradient elution) during column chromatography may also improve separation.[5] |
Common Impurity-Related Issues
| Problem | Observed Impurity | Troubleshooting Steps |
| Presence of a significant amount of a benzimidazole derivative. | This byproduct often arises from the reaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities in the 1,2-dicarbonyl compound.[1] | - Assess the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS before starting the synthesis. - If impurities are detected, purify the reagent by recrystallization or chromatography.[1] |
| Formation of a stable dihydroquinoxaline intermediate. | This indicates that the final oxidation step of the reaction is incomplete, which is common under non-oxidizing conditions.[1] | - Introduce a mild oxidant. Often, stirring the reaction mixture open to the air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. - Choose a catalyst, such as one based on transition metals, that can facilitate the final oxidation step.[1] |
| Detection of Quinoxaline N-oxides. | These are typically formed through over-oxidation of the quinoxaline ring due to harsh reaction conditions or the presence of an oxidizing agent.[1] | - Avoid using strong oxidizing agents if not required for the synthesis. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation from atmospheric oxygen, especially at elevated temperatures.[1] |
Experimental Protocols
Protocol 1: Recrystallization of Quinoxaline Derivatives
This protocol outlines a general procedure for the purification of solid quinoxaline compounds via recrystallization. Ethanol is a commonly used solvent, but the ideal solvent will depend on the specific solubility profile of your compound.[2][3]
Materials:
-
Crude quinoxaline product
-
A suitable solvent (e.g., ethanol)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude quinoxaline product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5]
-
Isolation: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly, for instance, in a vacuum oven.
Protocol 2: Column Chromatography of Quinoxaline Derivatives
This protocol provides a general method for purifying quinoxaline compounds using silica gel column chromatography.
Materials:
-
Crude quinoxaline product
-
Silica gel (for column chromatography)
-
A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)[2]
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar solvent of your chosen system. Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the packed column. Alternatively, for compounds with low solubility, pre-adsorb the sample onto a small amount of silica gel and load the resulting solid onto the column.[5]
-
Elution: Begin eluting with the chosen solvent system, starting with the least polar composition. Collect fractions in separate tubes.
-
Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. This can help to elute compounds that are more strongly adsorbed to the silica gel.[5]
-
Monitoring: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC) to identify the fractions containing the pure quinoxaline product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinoxaline compound.
Data Presentation
The following table summarizes the applicability and key considerations for common quinoxaline purification techniques.
| Purification Method | Typical Application | Advantages | Key Considerations |
| Recrystallization | Purification of solid products with good crystallinity. | Simple, cost-effective, and can yield very pure compounds. | Solvent selection is crucial and depends on the compound's solubility. May not be effective for separating isomers with similar solubilities. |
| Column Chromatography | Separation of complex mixtures, isomers, and non-crystalline products.[4] | Highly versatile and can separate compounds with very similar polarities. | Can be time-consuming and requires larger volumes of solvent. Compound stability on the stationary phase needs to be considered.[5] |
| Liquid-Liquid Extraction | Initial work-up to remove water-soluble or acid/base-soluble impurities. | Efficient for removing large quantities of certain types of impurities. | pH control is critical for acidic or basic compounds. Multiple extractions are often necessary for complete removal.[5] |
| Preparative HPLC | Separation of isomers or impurities that are difficult to remove by other methods.[5] | Offers the highest resolution for challenging separations. | More expensive and requires specialized equipment. |
Visualizations
Experimental Workflow for Quinoxaline Purification
Caption: A step-by-step workflow for the purification of quinoxaline derivatives.
Troubleshooting Logic for Common Impurities
Caption: A decision tree for troubleshooting common impurities in quinoxaline synthesis.
References
Technical Support Center: Synthesis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
Welcome to the Technical Support Center for the synthesis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you avoid impurities and optimize your synthetic protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Ensure the reaction is heated under reflux for the recommended duration. For the condensation of o-phenylenediamine and α-ketoglutaric acid, a reaction time of 2-4 hours is typical. For the hydrolysis of the ethyl ester, refluxing for 4 hours is recommended.[1] |
| Sub-optimal pH for the reaction. | For the condensation reaction, acidic conditions are generally required. Using a dilute acid like hydrochloric or sulfuric acid can catalyze the reaction.[1] For hydrolysis of the ester, either acidic or basic conditions can be employed. | |
| Poor quality of starting materials. | Use pure, well-characterized starting materials. Impurities in o-phenylenediamine or α-ketoglutaric acid can lead to side reactions and lower yields. | |
| Presence of Multiple Spots on TLC / Peaks in HPLC | Formation of side products. | Depending on the synthetic route, side products such as benzimidazoles or 1,5-benzodiazepines can form. Optimizing reaction conditions (temperature, reaction time, and stoichiometry of reactants) can minimize their formation. |
| Incomplete reaction. | Monitor the reaction progress by TLC or HPLC to ensure the complete consumption of starting materials. If the reaction has stalled, consider extending the reaction time or adding more of the limiting reagent. | |
| Degradation of the product. | Avoid excessively high temperatures or prolonged reaction times, which can lead to the degradation of the desired product. | |
| Product is Difficult to Purify | Presence of closely related impurities. | Recrystallization is a common and effective method for purification. A methanol/water solvent system can be effective.[2] If recrystallization is insufficient, column chromatography may be necessary. |
| Oily product obtained instead of a solid. | This may be due to the presence of impurities that lower the melting point of the product. Try triturating the oily residue with a non-polar solvent to induce crystallization. If that fails, purification by column chromatography is recommended before attempting recrystallization again. | |
| Inconsistent Spectroscopic Data (NMR, MS) | Presence of residual solvent. | Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from purification, which can interfere with NMR and other analyses. |
| Isomeric impurities present. | The formation of isomeric quinoxalinone derivatives is possible. Careful analysis of 2D NMR spectra (COSY, HSQC, HMBC) can help in the structural elucidation of the main product and any isomeric impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most common synthetic routes are:
-
Condensation of o-phenylenediamine with α-ketoglutaric acid: This is a direct, one-step method. The reaction is typically carried out in an acidic medium.
-
Hydrolysis of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate: This is a two-step process where the ethyl ester is first synthesized and then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid.[3]
Q2: What are the critical parameters to control to minimize impurity formation in the condensation reaction?
A2: To minimize impurities, it is crucial to control the following parameters:
-
Stoichiometry: Use a close to 1:1 molar ratio of o-phenylenediamine and α-ketoglutaric acid.
-
Temperature: Maintain the recommended reaction temperature. Overheating can lead to the formation of degradation products and other side products.
-
Reaction Time: Monitor the reaction to avoid prolonged heating after completion, which can also contribute to impurity formation.
Q3: What are the likely impurities I might encounter in my synthesis?
A3: The potential impurities depend on the synthetic route:
-
From the condensation of o-phenylenediamine and α-ketoglutaric acid:
-
Unreacted o-phenylenediamine and α-ketoglutaric acid.
-
Benzimidazole-containing side products, which can arise from alternative cyclization pathways.
-
Polymeric materials from the self-condensation of starting materials.
-
-
From the hydrolysis of ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate:
-
Unreacted ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (incomplete hydrolysis).
-
Side products from the esterification of the starting carboxylic acid if the hydrolysis is performed under acidic conditions with an alcohol as a solvent.
-
Q4: How can I effectively purify the final product?
A4: Recrystallization is the most common method for purifying this compound. A mixed solvent system, such as methanol and water, is often effective.[2] For highly impure samples, column chromatography on silica gel may be required prior to recrystallization.
Q5: Which analytical techniques are best for assessing the purity of my product?
A5: The following techniques are recommended for purity assessment:
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of the final product and detecting even minor impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is a good starting point for method development.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural impurities.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product and can help in identifying unknown impurities.
Experimental Protocols
Protocol 1: Synthesis via Condensation of o-Phenylenediamine and α-Ketoglutaric Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of ethanol and water containing a catalytic amount of hydrochloric acid.
-
Addition of Reagent: To the stirred solution, add α-ketoglutaric acid (1 equivalent).
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a methanol/water mixture to obtain pure this compound.
Protocol 2: Synthesis via Hydrolysis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
-
Reaction Setup: In a round-bottom flask, suspend ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (1 equivalent) in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide.
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and reduce the volume of ethanol under reduced pressure.
-
Acidification: Carefully acidify the remaining aqueous solution with 2M hydrochloric acid until the pH is approximately 2-3. A precipitate should form.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water to remove any inorganic salts.
-
Purification: Dry the crude product and then recrystallize from a suitable solvent system like methanol/water.
Data Presentation
Table 1: Typical Reaction Parameters and Yields
| Synthetic Route | Key Reactants | Solvent | Catalyst | Typical Reaction Time | Typical Yield |
| Condensation | o-Phenylenediamine, α-Ketoglutaric Acid | Ethanol/Water | HCl | 2-4 hours | 60-75% |
| Ester Hydrolysis | Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | Ethanol/Water | NaOH or H₂SO₄ | 2-4 hours | >90% |
Table 2: Analytical Characterization Data
| Analysis | Expected Result for Pure Product |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.0 (s, 1H, COOH), 7.2-7.8 (m, 4H, Ar-H), 3.0 (t, 2H, CH₂), 2.7 (t, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 174 (C=O, acid), 155 (C=O, amide), 154, 133, 132, 128, 124, 116 (Ar-C), 32 (CH₂), 28 (CH₂) |
| HPLC Retention Time | Dependent on specific column and mobile phase conditions. |
| Melting Point | 262-264 °C |
Visualizations
References
Technical Support Center: Scaling Up the Synthesis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for scaling up the synthesis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and comparative data to ensure a successful and efficient scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable synthesis route is the condensation reaction between o-phenylenediamine and 2-oxopentanedioic acid (also known as α-ketoglutaric acid). This reaction can be performed under conventional heating (reflux) or with microwave assistance. For larger scales, conventional heating in a suitable solvent is generally preferred. An alternative two-step approach involves the initial synthesis of the ethyl ester, ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, followed by acidic or basic hydrolysis to yield the final carboxylic acid.[1]
Q2: What are the critical parameters to control during the scale-up of this synthesis?
A2: When scaling up, the following parameters are crucial:
-
Temperature Control: The condensation reaction is often exothermic. Proper heat management is essential to prevent runaway reactions and the formation of impurities.
-
Reagent Addition Rate: Slow and controlled addition of one reactant to the other, especially at larger scales, helps to manage the reaction exotherm and ensure homogenous mixing.
-
Mixing Efficiency: Adequate agitation is critical to maintain a uniform reaction mixture, which can become heterogeneous as the product precipitates.
-
Solvent Selection: The choice of solvent affects reaction kinetics, solubility of reactants and products, and ease of product isolation.
-
pH Control: The condensation reaction is typically favored in an acidic medium to facilitate the cyclization.
Q3: What are the main advantages of using microwave-assisted synthesis for this compound?
A3: Microwave-assisted synthesis offers several advantages, particularly at the lab scale, including significantly reduced reaction times, often leading to higher yields and cleaner product profiles due to minimized side reactions. However, the scalability of microwave reactors can be a limitation for large-scale industrial production.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound is typically assessed using High-Performance Liquid Chromatography (HPLC). Structural confirmation is achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy ('H NMR and ¹³C NMR).[1]
Synthesis Pathway Overview
The primary synthetic route involves the cyclocondensation of an ortho-diamine with an α-ketoacid.
Caption: Reaction pathway for the synthesis of the target compound.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis via Ethyl Ester Intermediate
This protocol details the synthesis of the target compound through its ethyl ester, followed by hydrolysis.
Step 1: Synthesis of Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
-
Suspend 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (5 g, 0.023 mol) in absolute ethanol (100 ml).
-
Add 3N sulfuric acid (10 ml) to the suspension.
-
Reflux the reaction mixture for four hours.
-
Concentrate the solution under reduced pressure.
-
Neutralize with a sodium bicarbonate solution to dissolve any unreacted acid.
-
Filter the precipitate under reduced pressure and wash thoroughly with excess water.
-
Recrystallize the resulting ester from absolute ethanol to yield colorless needles. Expected yield is approximately 95%.[2]
Step 2: Hydrolysis to this compound
-
Dissolve the synthesized ethyl ester in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After cooling, acidify the reaction mixture with a suitable acid (if a basic hydrolysis was performed) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Protocol 2: Scaled-Up Synthesis via Direct Condensation (Conventional Heating)
This protocol is adapted for a larger scale synthesis.
-
To a suitably sized reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, charge o-phenylenediamine (1.0 equivalent) and a suitable solvent (e.g., a mixture of ethanol and water or acetic acid).
-
Heat the mixture to a moderate temperature (e.g., 50-60 °C) with stirring until the o-phenylenediamine is fully dissolved.
-
Prepare a solution of 2-oxopentanedioic acid (1.0-1.1 equivalents) in the same solvent.
-
Slowly add the 2-oxopentanedioic acid solution to the reaction vessel over a period of 1-2 hours, while carefully monitoring the internal temperature. Use a cooling bath if necessary to maintain a steady temperature.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C depending on the solvent) for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation is incomplete, the volume of the solvent can be reduced under vacuum, or an anti-solvent (e.g., water) can be added to induce further precipitation.
-
Filter the crude product, wash with a cold solvent mixture, and then with water to remove any residual acid.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Comparison of Synthesis Methods for Quinoxalinone Derivatives
| Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Heating | 4 - 24 hours | 55 - 75% | Scalable, uses standard equipment. | Longer reaction times, potential for side reactions. |
| Microwave-Assisted | 5 - 30 minutes | 75 - 95% | Rapid, often higher yields, cleaner reactions. | Limited scalability, requires specialized equipment. |
| Continuous Flow | 2 hours (residence time) | 75 - 78% | High throughput, improved safety and control.[1] | High initial capital investment.[1] |
Table 2: Common Solvents for Recrystallization
| Solvent/Solvent System | Purity Achieved | Notes |
| Ethanol/Water (e.g., 3:1 v/v) | >99% | Good for achieving pharmaceutical-grade material.[1] |
| Acetic Acid | High | Effective but may require thorough drying to remove residual solvent. |
| Ethanol | Good | The product has moderate solubility in hot ethanol. |
| Ethyl Acetate/Hexane | Good | Useful for removing non-polar impurities. |
Troubleshooting Guide
Problem 1: Low Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time and monitor by TLC or HPLC until the starting materials are consumed.- Gradually increase the reaction temperature, but be cautious of potential side reactions. |
| Suboptimal pH | - The condensation is typically acid-catalyzed. Ensure the reaction medium is sufficiently acidic. Acetic acid can be used as a solvent and catalyst. For other solvents, a catalytic amount of a stronger acid might be necessary. |
| Poor Mixing | - On a larger scale, mechanical stirring is crucial. Ensure the stirring is vigorous enough to keep the mixture homogeneous, especially if the product precipitates during the reaction. |
| Side Reactions | - Overheating can lead to the formation of by-products. Maintain strict temperature control.- Slow addition of the keto-acid can minimize side reactions by keeping its concentration low. |
| Product Loss During Work-up | - Optimize the crystallization process. Cool the solution slowly to form larger crystals, which are easier to filter.- Minimize the amount of solvent used for washing the filtered product to avoid redissolving it. |
Problem 2: Product is Impure (Discolored or Contains By-products)
| Potential Cause | Suggested Solution |
| Oxidation of o-phenylenediamine | - o-Phenylenediamine is sensitive to air and light and can oxidize, leading to colored impurities. Use high-purity starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially on a large scale. |
| Formation of Positional Isomers or Other By-products | - If using a substituted o-phenylenediamine, the reaction can potentially yield two positional isomers. Optimize reaction conditions (temperature, solvent) to favor the desired isomer.- Purification by column chromatography may be necessary if recrystallization is ineffective. Consider reverse-phase chromatography for structurally similar compounds.[1] |
| Residual Starting Materials | - Ensure the reaction goes to completion.- Wash the crude product thoroughly with a solvent in which the starting materials are soluble but the product is not. |
| Product Instability | - Some quinoxalinone derivatives can be unstable under certain conditions. Avoid prolonged exposure to high temperatures or strong acids/bases during work-up and purification. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Validation & Comparative
A Comparative Analysis of the Biological Activities of Novel Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives, a class of nitrogen-containing heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative overview of the anticancer, antimicrobial, and anti-inflammatory properties of various quinoxaline derivatives, supported by experimental data from recent studies.
Anticancer Activity
Quinoxaline derivatives have shown significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and induction of apoptosis. The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of potency.
Comparative Anticancer Potency (IC50, µM)
| Compound/Derivative | Target Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4m | A549 (Lung Cancer) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 4b | A549 (Lung Cancer) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound VIIIc | HCT116 (Colon Cancer) | 2.5 | Doxorubicin | 0.81 |
| Compound XVa | HCT116 (Colon Cancer) | 4.4 | Doxorubicin | 0.81 |
| Compound VIId | HCT116 (Colon Cancer) | 7.8 | Doxorubicin | 0.81 |
| Compound IV | PC-3 (Prostate Cancer) | 2.11 | Doxorubicin | Not specified |
| Compound III | PC-3 (Prostate Cancer) | 4.11 | Doxorubicin | Not specified |
| Compound 11 | MCF-7 (Breast Cancer) | 0.81 | Doxorubicin | 0.46 |
| Compound 13 | MCF-7 (Breast Cancer) | 1.03 | Doxorubicin | 0.46 |
| Compound 4a | MCF-7 (Breast Cancer) | 3.21 | Doxorubicin | 0.46 |
| Compound 5 | MCF-7 (Breast Cancer) | 3.51 | Doxorubicin | 0.46 |
Data compiled from multiple sources.[1][2][3][4]
Signaling Pathway: Apoptosis Induction by Quinoxaline Derivatives
Several quinoxaline derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. One common mechanism involves the inhibition of enzymes like Topoisomerase II, leading to DNA damage and the activation of apoptotic signaling cascades. This typically involves the upregulation of pro-apoptotic proteins such as p53, Bax, and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[3][5]
Caption: Apoptosis induction pathway by a Topo II inhibiting quinoxaline derivative.
Antimicrobial Activity
Quinoxaline derivatives have demonstrated notable activity against a range of pathogenic microbes, including bacteria and fungi. The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard measure of antimicrobial efficacy.
Comparative Antimicrobial Potency (MIC, µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| Compound 2d | Escherichia coli | 8 | Not specified | Not specified |
| Compound 3c | Escherichia coli | 8 | Not specified | Not specified |
| Compound 4 | Staphylococcus aureus | 8 | Not specified | Not specified |
| Compound 6a | Staphylococcus aureus | 8 | Not specified | Not specified |
| Quinoxaline Derivative | MRSA (most isolates) | 4 | Vancomycin | 4 |
| Compound 10 | Candida albicans | 16 | Not specified | Not specified |
| Compound 10 | Aspergillus flavus | 16 | Not specified | Not specified |
| N-05, N-09, N-11, N-13 | N. brasiliensis | < 1 | Not specified | Not specified |
Data compiled from multiple sources.[6][7][8]
Experimental Workflow: MIC Determination
The determination of the Minimum Inhibitory Concentration is a critical step in assessing the antimicrobial potential of new compounds. The broth microdilution method is a widely used technique for this purpose.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Certain quinoxaline derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).
Comparative Anti-inflammatory Potency (COX-2 Inhibition, IC50, µM)
| Compound/Derivative | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Reference Drug | COX-2 IC50 (µM) |
| Compound 13 | 0.46 | 30.41 | 66.11 | Celecoxib | 0.35 |
| Compound 11 | 0.62 | 37.96 | 61.23 | Celecoxib | 0.35 |
| Compound 5 | 0.83 | 40.32 | 48.58 | Celecoxib | 0.35 |
| Compound 4a | 1.17 | 28.79 | 24.61 | Celecoxib | 0.35 |
Data compiled from a 2022 study on novel quinoxaline derivatives.[9]
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the quinoxaline derivatives. A control group with no compound is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.[10]
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the quinoxaline derivative is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: The test microorganism is cultured to a specific density, typically corresponding to a 0.5 McFarland standard, and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum without the compound) and a negative control well (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the quinoxaline derivative that completely inhibits visible growth.[11][12]
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is widely used to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test quinoxaline derivatives are administered to the animals, typically orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (typically 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Edema: The paw volume is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema in the drug-treated groups is calculated by comparing the increase in paw volume with that of the control group.[13][14]
References
- 1. inotiv.com [inotiv.com]
- 2. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Comparative Analysis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic Acid and Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial drug discovery, quinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial and antifungal properties. This guide provides a comparative overview of the potential antimicrobial performance of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid against established antimicrobial agents. Due to the limited publicly available data on the specific antimicrobial activity of this compound, this guide utilizes data from structurally similar quinoxaline and quinoline derivatives to provide a representative comparison.
Performance Comparison
Quantitative data on the antimicrobial efficacy of various compounds are presented below. The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial potency, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives and Standard Antibiotics against Various Bacterial Strains (µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Quinoxaline Derivatives | |||||
| Quinoxaline Derivative Mix | 0.25 - >125 | 16 - >125 | 8 - >125 | >125 | [1][2] |
| Standard Antibiotics | |||||
| Ciprofloxacin | ≤0.125 - 1 | 0.25 | ≤0.125 - 1 | ≤0.125 - 16 | [3] |
| Vancomycin (against MRSA) | 1 - 4 | N/A | N/A | N/A | [4] |
Note: Data for "Quinoxaline Derivative Mix" represents a range of MIC values reported for various quinoxaline derivatives in the cited literature, as specific data for this compound was not available. N/A indicates that data was not available in the reviewed sources.
A study on a structurally related compound, 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid, demonstrated moderate broad-spectrum antimicrobial activity, suggesting that the propionic acid moiety attached to a heterocyclic core may contribute to its antibacterial effects.[5]
Experimental Protocols
The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, based on standard laboratory practices.[6]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Bacterial Strains: Use standardized bacterial strains (e.g., from ATCC) and clinical isolates.
-
Growth Medium: Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Microtiter Plates: Use sterile 96-well microtiter plates.
2. Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from an overnight culture on an agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense the CAMHB into all wells of the 96-well plate.
-
Create a two-fold serial dilution of the test compound stock solution across the wells of the microtiter plate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Seal the plate and incubate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
4. Data Analysis:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Visualizing Experimental Workflow and Mechanism of Action
To aid in the understanding of the experimental process and the potential mechanism of action of quinoxaline derivatives, the following diagrams are provided.
Caption: Experimental workflow for MIC determination.
While the precise mechanism of action for this compound is not definitively established, many quinolone and quinoxaline-based antimicrobials are known to target bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to bacterial cell death.[7][8][9][10]
Caption: Proposed mechanism of action for quinoxaline derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Quinoxaline-Based Compounds: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to facilitate the rational design of novel and more potent quinoxaline-based therapeutic agents.
Anticancer Activity of Quinoxaline Derivatives
Quinoxaline derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent activity against a range of cancer cell lines.[3][4] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[5]
Comparative Antiproliferative Activity
The antiproliferative activity of quinoxaline derivatives is significantly influenced by the nature and position of substituents on the quinoxaline core. A study on 2,3-substituted quinoxalin-6-amine analogs revealed that substitutions at the R2 and R3 positions are critical for their efficacy.[6]
Table 1: Antiproliferative Activity of 2,3-Disubstituted Quinoxalin-6-amine Analogs
| Compound | R2 | R3 | A549 (Lung) IC50 (µM) | AsPC-1 (Pancreatic) IC50 (µM) | HT-29 (Colon) IC50 (µM) | MDA-MB-231 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | SK-OV-3 (Ovarian) IC50 (µM) | U-2 OS (Bone) IC50 (µM) |
| 6j | Phenyl | Phenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 6k | Furanyl | Phenyl | 1.5 | 1.2 | 1.8 | 2.1 | 1.7 | 1.4 | 1.9 |
| 6l | Thiophenyl | Phenyl | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 6m | Furanyl | Furanyl | 0.8 | 0.6 | 0.9 | 1.1 | 0.8 | 0.7 | 1.0 |
Data synthesized from a study by Chen et al.[7]
Key SAR Insights for Anticancer Activity:
-
Substituents at R2 and R3: The presence of heteroaromatic rings, particularly furan, at the R2 and R3 positions significantly enhances antiproliferative activity compared to phenyl or thiophenyl groups.[6] The 2,3-difuranyl analog (6m ) consistently demonstrated the highest potency across all tested cancer cell lines.[6]
-
Electron-donating vs. Electron-withdrawing Groups: Studies have shown that the electronic properties of the substituents play a crucial role. In some series, electron-withdrawing groups like chlorine at specific positions on an attached phenyl ring can increase activity, while electron-donating groups like methoxy may decrease it.[4]
-
Amide and Urea Linkages: The introduction of urea or amide moieties at the 6-position of the quinoxaline ring has been shown to be a successful strategy for enhancing anticancer potency.[3]
Relevant Signaling Pathways
Quinoxaline derivatives often exert their anticancer effects by targeting critical signaling pathways involved in cell growth, proliferation, and survival.
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline-based compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[8][9] Their mechanisms of action can include the inhibition of DNA gyrase and topoisomerase IV, or the generation of reactive oxygen species through bioreductive activation, particularly in the case of quinoxaline 1,4-di-N-oxides.[10]
Comparative Antimicrobial Activity
The antimicrobial efficacy of quinoxaline derivatives is highly dependent on their substitution patterns.
Table 2: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives
| Compound | R | S. aureus MIC (µg/mL) | B. subtilis MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| 5a | H | 12.5 | 25 | 25 | 50 | 50 | 100 |
| 5c | 4-Cl | 6.25 | 12.5 | 12.5 | 25 | 25 | 50 |
| 5d | 4-NO2 | 6.25 | 6.25 | 12.5 | 25 | 25 | 50 |
| 7a | H | 12.5 | 25 | 12.5 | 50 | 50 | 100 |
| 7c | 4-Cl | 6.25 | 12.5 | 6.25 | 25 | 25 | 50 |
| Ciprofloxacin | - | 3.12 | 6.25 | 3.12 | 6.25 | - | - |
| Fluconazole | - | - | - | - | - | 6.25 | 12.5 |
Data synthesized from studies on Schiff bases of quinoxaline derivatives.[11][12] Compounds 5a, 5c, and 5d are 2-[4-(substituted-benziminomethyl)-phenoxy]-3-methyl quinoxalines. Compounds 7a and 7c are 4-(2-methylquinoxalin-3-yloxy)-N-substituted benzylidine benzamines.
Key SAR Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO2), on the phenyl ring of the Schiff base derivatives generally enhances antibacterial and antifungal activity.[11]
-
Position of Substituents: The position of the substituent on the phenyl ring can influence activity. For instance, para-substitution often leads to more potent compounds.
-
Nature of the Linkage: The type of linkage between the quinoxaline core and the substituted phenyl ring (e.g., ether, amine) can impact the overall antimicrobial profile of the molecule.
Antiviral Activity of Quinoxaline Derivatives
The quinoxaline scaffold is also a promising framework for the development of antiviral agents.[13] Derivatives have shown activity against a variety of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and respiratory viruses.[13][14] The mechanism of action can vary, with some compounds targeting viral enzymes like reverse transcriptase.[13]
Key SAR Insights for Antiviral Activity:
-
Bulky Substituents: For certain anti-HIV quinoxaline derivatives, the presence of bulky substituents at the 2 and 3 positions has been shown to enhance activity.[13]
-
Specific Moieties: The incorporation of specific chemical moieties, such as triazole rings or sugar derivatives, can lead to potent antiviral compounds.[13]
-
Flexibility and Conformation: The overall shape and flexibility of the molecule are important for its interaction with viral targets.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of quinoxaline derivatives.
Protocol 1: Determination of Antiproliferative Activity (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.[15]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.[16]
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline compounds and incubated for a specified period (e.g., 72 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).[17]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[17]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][18]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[18]
-
Serial Dilution: The quinoxaline compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.[18]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[19]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.[10]
Workflow for Structure-Activity Relationship Studies
The systematic investigation of the structure-activity relationship is a cyclical process that guides the optimization of lead compounds.
This iterative process, involving the design and synthesis of new analogs based on the SAR data from previous rounds of testing, is fundamental to the discovery of more effective and selective drug candidates.[20]
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. protocols.io [protocols.io]
- 20. m.youtube.com [m.youtube.com]
Unveiling the Anticancer Potential of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with quinoxaline derivatives emerging as a promising class of therapeutic candidates.[1][2] These compounds have demonstrated a broad spectrum of biological activities, including significant anticancer effects against various human cancer cell lines.[3][4][5] This guide provides a comparative analysis of the anticancer potential of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid and its analogs, benchmarking their performance against established anticancer drugs and elucidating their mechanisms of action through experimental data.
While specific experimental data for this compound is not extensively available in the public domain, this guide draws upon the wealth of research on structurally similar quinoxaline derivatives to provide a comprehensive overview of their anticancer properties. The data presented serves as a valuable reference for researchers interested in the therapeutic potential of this compound class.
Comparative Efficacy: In Vitro Cytotoxicity
The primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of various quinoxaline derivatives against a panel of human cancer cell lines, alongside standard chemotherapeutic agents for comparison.
Table 1: Comparative in Vitro Cytotoxicity (IC50 in µM) of Quinoxaline Derivatives and Standard Anticancer Agents
| Compound/Drug | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | PC-3 (Prostate) | Reference |
| Quinoxaline Derivatives | ||||||
| Compound 1 | 2.61 | - | - | - | - | [4] |
| Compound 2a | - | 28.85 µg/mL | - | - | - | [6] |
| Compound 4m | - | - | - | 9.32 | - | [7] |
| Compound 7j | - | 26.75 µg/mL | - | - | - | [6] |
| Compound IV | - | - | - | - | 2.11 | [8] |
| Compound XVa | 5.3 | 4.4 | - | - | - | [3] |
| Standard Agents | ||||||
| Doxorubicin | 0.8 ± 0.1 | - | - | - | 2.5 ± 0.4 | [9] |
| 5-Fluorouracil | - | - | - | 4.89 ± 0.20 | - | [7] |
| Cisplatin | - | - | - | 3 - 31 | - | [10] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Mechanism of Action: Unraveling the Molecular Pathways
The anticancer activity of quinoxaline derivatives is often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle progression in cancer cells.[3][11]
Apoptosis Induction:
Many quinoxaline compounds have been shown to trigger apoptosis through various molecular pathways. For instance, some derivatives have been found to induce apoptosis through a mitochondrial- and caspase-3-dependent pathway.[7] The Annexin V-FITC/Propidium Iodide (PI) assay is a standard method to quantify apoptosis.
Table 2: Apoptosis Induction by Quinoxaline Derivatives
| Compound | Cell Line | Assay | Key Findings | Reference |
| Compound 4m | A549 | Western Blot | Induced apoptosis via mitochondrial and caspase-3 dependent pathways. | [7] |
| Compounds DEQX & OAQX | HT-29 | Annexin V-FITC | Induced total apoptosis at concentrations of 12.5 and 25 µg/mL. | [11] |
| Compound IV | PC-3 | Annexin V-FITC/PI | Caused apoptosis and arrested the cell cycle at the S phase. | [8] |
| Compound 19b | HepG2 | Apoptosis Assay | Significantly induced apoptosis and downregulated Bcl-2 levels. | [12] |
Cell Cycle Arrest:
Quinoxaline derivatives can also exert their anticancer effects by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation.
Table 3: Cell Cycle Arrest Induced by Quinoxaline Derivatives
| Compound | Cell Line | Effect on Cell Cycle | Reference |
| Compound VIIIc | HCT116 | Arrest at G2/M phase | [3] |
| Compound IV | PC-3 | Arrest at S phase | [8] |
| Compound 19b | HepG2 | Arrest at G2/M phase | [12] |
The diverse mechanisms of action, including kinase inhibition, topoisomerase inhibition, and induction of oxidative stress, make quinoxaline derivatives a versatile scaffold for anticancer drug development.[13][14][15]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. Below are standardized protocols for key in vitro anticancer assays.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]
-
Compound Treatment: Treat cells with various concentrations of the test compound for 48-72 hours.[18]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9][18]
-
Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent like DMSO to dissolve the formazan crystals.[9][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.[9]
Protocol 2: Annexin V-FITC/PI Assay for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.[9]
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[9]
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[9]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[9]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Visualizing the Mechanisms
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway for apoptosis.
Caption: Experimental workflow for in vitro anticancer drug screening.
Caption: Simplified intrinsic apoptosis signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. bioengineer.org [bioengineer.org]
- 15. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Quinoxaline Synthesis Methodologies
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the structural core of numerous molecules with significant biological activity and applications in materials science.[1][2] Their derivatives are pivotal in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[3][4] Consequently, the efficient and sustainable synthesis of substituted quinoxalines is a critical focus area for drug discovery and development.[1][5]
This guide presents a comparative analysis of prominent methods for synthesizing quinoxalines, focusing on classical condensation, modern green chemistry techniques, and catalytic approaches. We provide a quantitative comparison of these methods, detailed experimental protocols for a model compound, and graphical workflows to elucidate the procedural steps.
Comparative Performance of Synthesis Methods
The synthesis of 2,3-diphenylquinoxaline is a common benchmark for comparing the efficacy of different synthetic routes. The following table summarizes key quantitative parameters from various methods, offering a direct comparison of their reaction conditions and efficiency.
| Synthesis Method | Catalyst / Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Classical Condensation | None (Thermal) | Rectified Spirit (Ethanol) | Reflux | 30 - 60 min | 51 - 75% | [1] |
| Microwave-Assisted | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80 - 86% | [1][6] |
| Ultrasound-Assisted | None | Ethanol | Room Temperature | 60 min | 98% | [7] |
| Heterogeneous Catalysis | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [1] |
| Organocatalysis | Nitrilotris(methylenephosphonic acid) | Not specified | Not specified | "Very short" | 80 - 97% | [8] |
Experimental Workflows and Methodologies
The choice of synthetic method depends on factors such as desired yield, reaction time, cost, and environmental impact. Below are diagrams illustrating the general workflows for three distinct approaches, followed by detailed experimental protocols.
Detailed Experimental Protocols
The following protocols detail the synthesis of 2,3-diphenylquinoxaline via the three methods compared above.[1]
1. Classical Condensation Method
This traditional method involves the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]
-
Materials:
-
o-Phenylenediamine (1.1 g, 0.01 mol)
-
Benzil (2.1 g, 0.01 mol)
-
Rectified Spirit (approx. 16 mL)
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 2.1 g of benzil in approximately 10 mL of hot rectified spirit.
-
In a separate beaker, dissolve 1.1 g of o-phenylenediamine in 6 mL of rectified spirit, warming if necessary.
-
Add the o-phenylenediamine solution to the benzil solution.
-
Heat the mixture under reflux for 30-60 minutes.
-
After the reaction is complete, add water dropwise to the solution until a slight cloudiness persists.
-
Allow the solution to cool, which will cause the product to precipitate.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline.
-
2. Microwave-Assisted Synthesis
Microwave-assisted synthesis is a green chemistry technique that often results in significantly shorter reaction times and improved yields.[6]
-
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina
-
-
Procedure:
-
In a microwave-safe vessel, thoroughly mix 1.1 mmol of o-phenylenediamine and 1 mmol of benzil with acidic alumina.[1][6]
-
Place the vessel in a microwave synthesizer and irradiate for 3 minutes.[1]
-
After the reaction, allow the mixture to cool to room temperature.
-
Extract the product using an appropriate organic solvent (e.g., ethanol or ethyl acetate).
-
Evaporate the solvent to yield the crude product, which can be further purified by recrystallization.
-
3. Heterogeneous Catalysis Method
This method employs a solid-supported catalyst that can be easily recovered and reused, aligning with green chemistry principles.[1]
-
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
CuH₂PMo₁₁VO₄₀ on Alumina (catalyst)
-
Toluene
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
In a flask, combine 1.1 mmol of o-phenylenediamine, 1 mmol of benzil, and a catalytic amount of CuH₂PMo₁₁VO₄₀ on alumina in toluene.[1]
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the insoluble catalyst by filtration.[1]
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the toluene under reduced pressure to obtain the 2,3-diphenylquinoxaline product.
-
Application in Drug Development: Kinase Inhibition
Quinoxaline derivatives are recognized as privileged scaffolds in drug discovery, frequently acting as inhibitors of protein kinases.[4][9] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is implicated in diseases like cancer. By blocking the active site of a kinase, quinoxaline-based drugs can interrupt these signaling cascades, leading to therapeutic effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. scielo.br [scielo.br]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mtieat.org [mtieat.org]
efficacy of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid derivatives against drug-resistant bacteria
A growing body of research highlights the potential of quinoxaline derivatives as a promising class of antibacterial agents, demonstrating notable efficacy against a variety of pathogenic bacteria, including challenging drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA). While comprehensive data on the specific efficacy of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid derivatives is still emerging, studies on the broader quinoxaline family provide compelling evidence of their potential to address the critical need for new antimicrobial therapies.
Quinoxaline and its derivatives are synthetic compounds that have garnered significant attention for their wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer effects.[1] Their structural versatility allows for modifications that can enhance their potency and spectrum of activity.[2] This guide provides a comparative overview of the efficacy of a representative quinoxaline derivative against a key drug-resistant pathogen, details the experimental protocols for assessing antibacterial activity, and illustrates a potential mechanism of action.
Comparative Efficacy Against MRSA
A study evaluating the antibacterial activity of a quinoxaline derivative compound against sixty clinical isolates of MRSA demonstrated its promising efficacy, with performance comparable to the standard-of-care antibiotic, vancomycin.[3][4] The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined for both the quinoxaline derivative and vancomycin.
The results, summarized in the table below, show that a significant percentage of MRSA isolates were inhibited by the quinoxaline derivative at low concentrations (1-4 µg/mL).[3][5]
| Minimum Inhibitory Concentration (MIC) in µg/mL | Percentage of MRSA Isolates Inhibited by Quinoxaline Derivative | Percentage of MRSA Isolates Inhibited by Vancomycin |
| 1 | 3.3% | 16.7% |
| 2 | 20.0% | 6.7% |
| 4 | 56.7% | 63.3% |
| 8 | 20.0% | 13.3% |
| ≤2 (Cumulative) | 23.3% | 23.3% |
Data sourced from a study on 60 MRSA isolates.[3][6]
Notably, while vancomycin showed a higher percentage of isolates inhibited at the lowest concentration (1 µg/mL), the quinoxaline derivative inhibited a larger proportion of isolates at 2 µg/mL.[3][6] Overall, the cumulative percentage of isolates inhibited at concentrations of ≤2 µg/mL was identical for both compounds, highlighting the competitive potential of this quinoxaline derivative.[3][6]
Potential Mechanisms of Action
The antibacterial effects of quinoxaline derivatives are attributed to several mechanisms, underscoring their versatility. Two primary modes of action have been identified for different classes of quinoxaline compounds:
-
Inhibition of DNA Gyrase and Topoisomerase IV : Structurally similar to quinolone antibiotics, some quinoxaline derivatives are known to target these essential bacterial enzymes. By inhibiting DNA gyrase and topoisomerase IV, these compounds interfere with DNA replication, leading to bacterial cell death.
-
Bioreductive Activation and Oxidative Stress : A subclass of quinoxalines, the quinoxaline 1,4-di-N-oxides (QdNOs), act as bioreductive drugs. In the low-oxygen environments often associated with bacterial infections, these compounds can be enzymatically reduced to generate reactive oxygen species (ROS).[7] The resulting oxidative stress damages cellular components, including DNA, which can trigger a lethal SOS response in the bacteria.[7]
References
- 1. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]
A Comparative Guide to In Vitro and In Vivo Studies of Quinoxaline Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug discovery, demonstrating a wide range of biological activities. The journey from a promising compound in a test tube to a potential clinical candidate is a rigorous process involving extensive evaluation through both in vitro and in vivo studies. This guide provides an objective comparison of the performance of quinoxaline compounds in these two distinct research settings, supported by experimental data and detailed methodologies.
From the Benchtop to Preclinical Models: A Tale of Two Environments
In vitro studies, conducted in a controlled laboratory environment using cell lines, offer a rapid and cost-effective method for high-throughput screening of large numbers of compounds. These studies are instrumental in identifying initial "hits" with potential anticancer activity and elucidating their mechanisms of action at a cellular level.
Conversely, in vivo studies, performed in living organisms such as mice, provide a more complex and physiologically relevant system. These studies are crucial for evaluating a compound's efficacy, toxicity, and pharmacokinetic profile in a whole-organism context, bridging the gap between preclinical and clinical development.
Quantitative Data Comparison: In Vitro Cytotoxicity vs. In Vivo Efficacy
The following tables summarize the quantitative data from representative studies on quinoxaline compounds, highlighting the differences in performance metrics between in vitro and in vivo settings.
Table 1: In Vitro Cytotoxicity of Selected Quinoxaline Derivatives
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | [1] |
| Compound III | PC-3 (Prostate) | 4.11 | [1] |
| Benzylamino quinoxaline derivatives (1b-7b) | Various human cancer cell lines | Generally at 10⁻⁶ M, some at 10⁻⁷ M and 10⁻⁸ M | [2] |
| Compound 4m (C6-bromo substituted 2,3-dialkenyl quinoxaline) | A549 (Non-small-cell lung cancer) | 9.32 ± 1.56 | [3] |
| Compound 4b (C6-bromo substituted 2,3-dialkenyl quinoxaline) | A549 (Non-small-cell lung cancer) | 11.98 ± 2.59 | [3] |
| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one 21 | OVCAR-4 (Ovarian), NCI-H522 (Non-small cell lung) | 1.82 & 2.14 | [4] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [5] |
| Compound VIIIa | HepG2 (Liver) | 9.8 | [5] |
| Compound XVa | HCT116 (Colon) | 4.4 | [5] |
Table 2: In Vivo Antitumor Efficacy of a Quinoxaline Derivative
| Animal Model | Treatment Group | Tumor Volume Reduction (%) | Tumor Weight Reduction (%) | Reference |
| Ehrlich Solid Tumor in mice | Compound IV | Significant reduction | Significant reduction | [6] |
Note: Direct comparison of IC50 values with tumor reduction percentages is challenging due to the inherent differences in the experimental systems. However, a positive correlation is generally expected, where compounds with low IC50 values in vitro are more likely to exhibit significant tumor inhibition in vivo. The transition from a promising in vitro result to a successful in vivo outcome is not always guaranteed due to factors like bioavailability, metabolism, and off-target toxicity in a living system.
Experimental Protocols: A Closer Look at the Methodologies
Understanding the experimental design is crucial for interpreting the data accurately. Below are detailed protocols for key experiments cited in the comparison.
In Vitro Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8][9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Quinoxaline compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[3]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the quinoxaline compounds. A vehicle control (medium with solvent) is also included. The plates are then incubated for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a purple solution.[3]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[3]
In Vivo Experimental Protocol: Ehrlich Solid Tumor Model
The Ehrlich solid tumor model is a commonly used transplantable tumor model in mice to evaluate the antitumor efficacy of new compounds.[6][10][11][12][13]
Materials:
-
Female Swiss albino mice
-
Ehrlich ascites carcinoma (EAC) cells
-
Physiological saline
-
Quinoxaline compound formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Inoculation: A suspension of EAC cells (e.g., 2.5 x 10⁶ cells) is injected subcutaneously into the right thigh of the mice.[11]
-
Tumor Development: The tumors are allowed to develop for a specific period (e.g., one week) until they are palpable.[11]
-
Treatment Administration: The mice are divided into control and treatment groups. The treatment group receives the quinoxaline compound at a specific dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers. The formula (A x B²)/2 (where A is the minor axis and B is the major axis) is often used to calculate the tumor volume.[6]
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor volume and weight reduction in the treated group is calculated relative to the control group.
Visualizing the Science: Diagrams of Workflows and Pathways
To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.
Conclusion
The evaluation of quinoxaline compounds through a combination of in vitro and in vivo studies is essential for a comprehensive understanding of their therapeutic potential. In vitro assays provide valuable initial data on cytotoxicity and mechanism of action, guiding the selection of lead candidates for further development. Subsequent in vivo studies in animal models are indispensable for assessing the efficacy, safety, and pharmacokinetic properties in a more physiologically relevant setting. The data presented in this guide illustrates the critical, complementary roles of both research modalities in the advancement of novel quinoxaline-based anticancer agents from the laboratory to potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 10. The Ehrlich Tumor Induces Pain-Like Behavior in Mice: A Novel Model of Cancer Pain for Pathophysiological Studies and Pharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Growth Induction of Solid Ehrlich Ascitic Carcinoma in Mice after Proton Irradiation of Tumor Cells Ex Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Quinoxaline Isomers
A deep dive into the spectroscopic signatures of quinoxaline, quinazoline, and phthalazine, providing researchers, scientists, and drug development professionals with essential data for the identification and differentiation of these important heterocyclic compounds.
Quinoxaline, quinazoline, and phthalazine are isomeric benzodiazines, structural motifs prevalent in a vast array of pharmaceuticals and biologically active compounds. Their subtle structural differences, arising from the positional variation of the two nitrogen atoms in the pyrazine, pyrimidine, or pyridazine ring, respectively, give rise to distinct physicochemical properties and pharmacological activities. Accurate and unambiguous identification of these isomers is therefore a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of the spectroscopic data for these three isomers, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), supported by detailed experimental protocols.
At a Glance: Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for quinoxaline, quinazoline, and phthalazine, offering a direct comparison of their characteristic signals.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ, ppm) |
| Quinoxaline | H-2, H-3: ~8.8 (s) H-5, H-8: ~8.1 (dd) H-6, H-7: ~7.7 (dd) |
| Quinazoline | H-2: ~9.4 (s) H-4: ~9.3 (s) H-5, H-8: ~8.0-8.2 (m) H-6, H-7: ~7.7-7.9 (m) |
| Phthalazine | H-1, H-4: ~9.5 (s) H-5, H-8: ~8.0-8.2 (m) H-6, H-7: ~7.8-8.0 (m) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ, ppm) |
| Quinoxaline | C-2, C-3: ~145.2 C-5, C-8: ~129.5 C-6, C-7: ~129.2 C-4a, C-8a: ~142.0 |
| Quinazoline | C-2: ~160.5 C-4: ~160.0 C-5, C-8: ~127-129 C-6, C-7: ~127-134 C-4a, C-8a: ~150.7 |
| Phthalazine | C-1, C-4: ~151.8 C-5, C-8: ~127.3 C-6, C-7: ~133.2 C-4a, C-8a: ~126.8 |
Infrared (IR) Spectroscopy
| Compound | Key Absorption Bands (cm⁻¹) |
| Quinoxaline | ~3050 (Ar-H stretch), ~1620 (C=N stretch), ~1580, 1500 (C=C stretch) |
| Quinazoline | ~3050 (Ar-H stretch), ~1625 (C=N stretch), ~1570, 1490 (C=C stretch)[1] |
| Phthalazine | ~3050 (Ar-H stretch), ~1630 (C=N stretch), ~1580, 1480 (C=C stretch) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| Compound | λmax (nm) (Solvent) |
| Quinoxaline | ~233, ~315 (Ethanol)[2] |
| Quinazoline | ~224, ~270, ~305 (Acetonitrile)[3][4] |
| Phthalazine | ~220, ~260, ~300 (Ethanol) |
Mass Spectrometry (MS)
| Compound | Molecular Ion (m/z) |
| Quinoxaline | 130 |
| Quinazoline | 130 |
| Phthalazine | 130[5] |
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic characterization of quinoxaline isomers.
Caption: General workflow for spectroscopic analysis of quinoxaline isomers.
Detailed Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the quinoxaline isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 30° or 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use an appropriate number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Place the KBr pellet in the sample holder and acquire the IR spectrum. The typical scanning range is 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of the quinoxaline isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) of a known concentration.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity. For a single measurement, a concentration that gives an absorbance between 0.2 and 0.8 is ideal.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.
-
Select the desired wavelength range for scanning (e.g., 200-400 nm).
-
-
Baseline Correction: Fill a cuvette with the pure solvent and place it in the spectrophotometer to record a baseline.
-
Sample Measurement:
-
Rinse the cuvette with the sample solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
Mass Analysis: The ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of ions at each m/z value.
-
Data Analysis:
-
Identify the molecular ion peak, which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information. For these isomers, the molecular ion is expected at an m/z of 130.[5]
-
References
Benchmarking 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid Against Known Inhibitors in Anticancer Research
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties. This guide provides a comparative benchmark of this compound, a member of the quinoxaline family. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide will focus on two key areas relevant to the broader quinoxaline class: inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1) and cytotoxic activity against human colon carcinoma (HCT-116) cells.
Part 1: Benchmarking Against Known ASK1 Inhibitors
Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-activated protein kinase kinase kinase 5 (MAP3K5), is a key signaling molecule involved in cellular stress responses that can lead to apoptosis and inflammation. Its role in various pathologies has made it an attractive target for therapeutic intervention. Several quinoxaline derivatives have been identified as potent ASK1 inhibitors. While the direct inhibitory effect of this compound on ASK1 has not been explicitly reported, its structural similarity to known quinoxaline-based ASK1 inhibitors suggests its potential in this area.
Comparative Inhibitor Performance
The following table summarizes the half-maximal inhibitory concentration (IC50) values of established, commercially available ASK1 inhibitors. This provides a benchmark for the potency that may be expected from novel quinoxaline derivatives targeting this kinase.
| Compound | Target | IC50 (nM) | Reference |
| Selonsertib (GS-4997) | ASK1 | 3.2 | [1] |
| NQDI-1 | ASK1 | 3000 (3 µM) | [2] |
Experimental Protocol: In Vitro ASK1 Kinase Assay
To determine the inhibitory potential of this compound against ASK1, a biochemical kinase assay can be performed. The following protocol outlines a typical procedure using a luminescence-based assay that measures ADP production.
Objective: To determine the IC50 value of a test compound against ASK1.
Materials:
-
Recombinant human ASK1 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound) and known inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates (white, opaque)
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and known inhibitors in DMSO. A typical starting concentration range might be from 100 µM to 0.1 nM.
-
Reaction Setup:
-
Add 2.5 µL of the kinase substrate and 2.5 µL of the diluted compound to each well of the plate.
-
Add 5 µL of the ASK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume is 15 µL.
-
Include controls for no enzyme, no compound (vehicle control), and a known inhibitor.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a high concentration of a known inhibitor (0% activity).
-
Plot the normalized activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Benchmarking Against Known Anticancer Agents
The antiproliferative activity of quinoxaline derivatives against various cancer cell lines is well-documented. A study on ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate, a compound structurally related to the subject of this guide, has demonstrated its cytotoxic effects on the HCT-116 human colon cancer cell line.[3] This provides a basis for a comparative analysis of cellular activity.
Comparative Cytotoxicity
The following table presents the IC50 values of the structurally similar quinoxaline derivative and a standard chemotherapeutic agent against the HCT-116 cell line.
| Compound | Cell Line | IC50 | Reference |
| Ethyl 3-(2-oxo-3-phenylquinoxalin-1(2H)-yl)propanoate | HCT-116 | 28.85 ± 3.26 µg/mL | [3] |
| Doxorubicin | HCT-116 | 0.96 ± 0.02 µM | [4] |
Note: The IC50 value for the quinoxaline derivative is reported in µg/mL. For a direct molar comparison with Doxorubicin, this value would need to be converted based on its molecular weight.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Objective: To determine the cytotoxic effect (IC50) of a test compound on HCT-116 cells.
Materials:
-
HCT-116 human colon carcinoma cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound and known cytotoxic agent (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count HCT-116 cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and the reference drug in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.
-
Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition:
-
After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 20 µL of the MTT solution to each well.
-
Incubate for another 3-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability against the compound concentration and determine the IC50 value.
-
Signaling Pathway Context: The ASK1 Signaling Cascade
Understanding the signaling pathway in which a potential drug target operates is crucial for interpreting experimental results and predicting downstream effects. The diagram below illustrates the central role of ASK1 in response to cellular stress.
This guide provides a framework for the initial benchmarking of this compound. The provided experimental protocols and comparative data with known inhibitors offer a starting point for researchers to evaluate the potential of this and other novel quinoxaline derivatives in the context of cancer and inflammatory diseases.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Didox and resveratrol sensitize colorectal cancer cells to doxorubicin via activating apoptosis and ameliorating P-glycoprotein activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid: A Guide to Cross-Reactivity and Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitor, 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, focusing on its cross-reactivity profile against a panel of representative kinases. While this compound belongs to the quinoxaline family, known for a broad spectrum of biological activities including anti-inflammatory and anticancer effects, specific data on its cross-reactivity is limited.[1] This guide, therefore, presents a hypothetical yet representative cross-reactivity profile based on common kinase inhibitor screening panels to illustrate its potential selectivity. This information is crucial for interpreting experimental results and guiding further drug development efforts.
Overview of this compound
This compound is a quinoxaline derivative.[1] The quinoxaline scaffold is a common feature in many biologically active compounds, and its derivatives have been investigated as inhibitors of various protein kinases.[2][3][4][5] For the purpose of this guide, we will consider its hypothetical primary target to be Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family involved in stress and inflammatory signaling pathways.[5]
Cross-Reactivity Profile
To assess the selectivity of this compound, its inhibitory activity would be tested against a panel of kinases representing different branches of the human kinome. The following table summarizes hypothetical inhibitory concentration (IC50) values.
| Kinase Target | Kinase Family | This compound (IC50, nM) | Selonsertib (ASK1 Inhibitor) (IC50, nM) | Staurosporine (Broad-Spectrum Inhibitor) (IC50, nM) |
| ASK1 (Primary Target) | MAP3K | 50 | 25 | 5 |
| p38α (MAPK) | CMGC | >10,000 | 5,000 | 20 |
| JNK1 (MAPK) | CMGC | >10,000 | >10,000 | 15 |
| ERK2 (MAPK) | CMGC | >10,000 | >10,000 | 30 |
| Src (Tyrosine Kinase) | TK | 5,000 | >10,000 | 10 |
| VEGFR2 (Tyrosine Kinase) | TK | 8,000 | >10,000 | 8 |
| AKT1 (Serine/Threonine Kinase) | AGC | >10,000 | >10,000 | 50 |
| PKA (Serine/Threonine Kinase) | AGC | >10,000 | >10,000 | 12 |
| CDK2 (Cyclin-Dependent Kinase) | CMGC | >10,000 | >10,000 | 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values must be determined experimentally. Selonsertib is included as a known selective ASK1 inhibitor, and Staurosporine as a non-selective kinase inhibitor for comparison.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The following protocol outlines a typical in vitro kinase assay to determine the IC50 values for a test compound against a specific kinase.
Objective: To quantify the concentration-dependent inhibition of a specific kinase by this compound.
Materials:
-
Recombinant human kinase (e.g., ASK1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM. Then, create a further dilution series in the kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the kinase and its specific substrate in the kinase assay buffer.
-
Incubate for 10 minutes at room temperature to allow the compound to interact with the kinase.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction mixture for 1 hour at 30°C.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a relevant signaling pathway potentially modulated by quinoxaline derivatives and a typical experimental workflow for assessing kinase inhibition.
Caption: Simplified ASK1 signaling pathway leading to apoptosis and inflammation.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. This compound|CAS 7712-28-9 [benchchem.com]
- 2. Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 3-(3-Oxo-3,4-dihydro-quinoxalin-2-yl)-propionic acid, a member of the quinoxalinone class of compounds. Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
In the event of accidental exposure, follow these first aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move to fresh air. If you feel unwell, contact a poison center or doctor.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials involves a systematic approach to waste segregation, containment, and labeling.
Experimental Protocol for Waste Disposal:
-
Waste Segregation:
-
Solid Waste: Collect all solid this compound, contaminated materials (e.g., weigh boats, paper towels), and empty containers in a designated, chemically compatible hazardous waste container.[4]
-
Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container.
-
-
Container Selection and Labeling:
-
Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or glass.[4]
-
Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[4]
-
The label must include the full chemical name, concentration, quantity, accumulation start date, and any known hazards.[4]
-
-
Storage:
-
Disposal of Empty Containers:
-
Waste Pickup:
-
Once the waste container is full or reaches the institutional time limit for accumulation, submit a chemical waste pickup request to your EHS department.[4]
-
Quantitative Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 7712-28-9 | [5] |
| Known Hazards | Potential for skin and eye irritation based on related compounds. | [1][2] |
| Extinguishing Media | Water spray, dry chemical, carbon dioxide, or chemical foam. | [1] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
